Isoxazole-5-carboxamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBSRXKQRYPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427255 | |
| Record name | isoxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89032-77-9 | |
| Record name | isoxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Isoxazole-5-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole core is a privileged scaffold in medicinal chemistry, with isoxazole-5-carboxamide derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis and characterization of isoxazole-5-carboxamides. It details robust experimental protocols for their preparation, including the synthesis of key isoxazole-5-carboxylate precursors. Furthermore, this guide presents a systematic summary of characterization data, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to aid in structural elucidation. Visual representations of a general synthetic workflow and a relevant biological signaling pathway are also provided to enhance understanding.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts unique electronic and steric properties, making them attractive moieties in drug design. The this compound functionality, in particular, has been identified as a key pharmacophore in numerous biologically active molecules. The amide linkage at the 5-position allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This guide will focus on the practical aspects of synthesizing and characterizing these promising compounds.
Synthetic Methodologies
The synthesis of isoxazole-5-carboxamides typically involves a multi-step process, beginning with the formation of an isoxazole-5-carboxylic acid or its ester derivative, followed by amide bond formation. The two primary routes to the isoxazole-5-carboxylate core are the reaction of a β-ketoester with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Synthesis of Isoxazole-5-carboxylate Precursors
Method A: From β-Ketoesters and Hydroxylamine
This method involves the condensation of a β-ketoester with hydroxylamine. The regioselectivity of the cyclization can be influenced by reaction conditions, particularly pH.
Method B: 1,3-Dipolar Cycloaddition
This powerful and versatile method involves the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne, such as ethyl propiolate, to yield the corresponding isoxazole-5-carboxylate.
Hydrolysis of Isoxazole-5-carboxylates
The ester precursor is typically hydrolyzed to the corresponding carboxylic acid under basic conditions before the final amide coupling step.
Amide Bond Formation
The final step is the coupling of the isoxazole-5-carboxylic acid with a desired amine. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), are commonly employed to facilitate this reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (via Method A)
-
Materials: Benzaldehyde oxime (1 g, 8.33 mmol), Chloramine-T (2.33 g, 8.33 mmol), ethyl acetoacetate (2.16 g, 16.6 mmol), ethyl alcohol (20 ml).
-
Procedure:
-
A mixture of benzaldehyde oxime, chloramine-T, and freshly distilled ethyl acetoacetate in ethyl alcohol is stirred at 10°C for approximately 6 hours.[1][2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under vacuum.
-
The resulting solid is recrystallized from hot ethanol to yield single crystals of the title compound.[1][2]
-
Protocol 2: Synthesis of Ethyl 3-aryl-isoxazole-5-carboxylate (via Method B: 1,3-Dipolar Cycloaddition)
-
Materials: Aryl aldoxime (1.0 eq.), triethylamine (1.1 eq.), N-chlorosuccinimide or sodium hypochlorite solution, ethyl propiolate (1.2 eq.), dichloromethane or THF, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Nitrile Oxide Generation: Dissolve the aryl aldoxime in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask. Add triethylamine.[3]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture. Monitor the reaction progress by TLC.[3]
-
Cycloaddition: Once the formation of the nitrile oxide is complete (as indicated by TLC), add ethyl propiolate to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).[3]
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
-
Protocol 3: Hydrolysis of Ethyl Isoxazole-5-carboxylate
-
Materials: Ethyl isoxazole-5-carboxylate derivative, 5% Sodium Hydroxide (NaOH) solution, 2 N Hydrochloric acid (HCl), ethanol.
-
Procedure:
-
Treat the ethyl isoxazole-carboxylate with a 5% NaOH solution and stir at room temperature for 4 hours.
-
After the reaction is complete, acidify the reaction mixture with 2 N HCl.
-
The solid carboxylic acid that separates out is collected and recrystallized from ethanol.
-
Protocol 4: Synthesis of N-Aryl-isoxazole-5-carboxamide (Amide Coupling)
-
Materials: Isoxazole-5-carboxylic acid (1 eq.), aniline derivative (1 eq.), EDC (1.1 eq.), HOBt (1.1 eq.), N,N-Diisopropylethylamine (DIPEA) (0.6 eq.), N,N-Dimethylformamide (DMF), ethyl acetate, water.
-
Procedure:
-
Dissolve the isoxazole-5-carboxylic acid, aniline derivative, EDC, and HOBt in DMF.
-
Cool the mixture to 0°C and add DIPEA.
-
Stir the reaction mixture at room temperature.
-
Upon completion, add cool water to the reaction mixture.
-
If a precipitate forms, filter the solid. Otherwise, extract the product with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Data Presentation: Characterization of Isoxazole-5-carboxamides
The structural confirmation of synthesized isoxazole-5-carboxamides and their intermediates relies on a combination of spectroscopic techniques. Below are tables summarizing typical characterization data.
Table 1: Physicochemical and Mass Spectrometry Data for Representative Isoxazole-5-carboxamides
| Compound | Molecular Formula | Yield (%) | M.P. (°C) | ESI-MS (m/z) [M+H]⁺ |
| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | C₁₉H₁₇ClN₂O₄ | 67 | 193-195 | 373.0894 |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₂ | 59 | 148-150 | 347.0995 |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₃ | 67.5 | 158-160 | 363.0958 |
| 5-Methyl-3-phenyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | C₁₈H₁₆N₂O₂S | 81 | 144-146 | 325.1008 |
| N-(Naphthalen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide | C₂₁H₁₆N₂O₂ | 79 | 142-144 | 361.0948 |
(Data sourced from Hawash et al., 2022)[4]
Table 2: ¹H NMR Spectral Data (δ, ppm) for Representative Isoxazole-5-carboxamides (in DMSO-d₆)
| Compound | NH (s) | Aromatic-H (m) | -OCH₃ (s) | -CH₃ (s) |
| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 9.20 | 7.14-7.88 | 3.79, 3.64 | 2.67 |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | 10.78 | 7.50-8.14 | - | 2.63 |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | 10.66 | 7.37-7.76 | - | 2.60 |
| 5-Methyl-3-phenyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | 10.45 | 7.28-7.70 | - | 2.46 |
| N-(Naphthalen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide | 10.56 | 7.13-7.71 | - | 2.61 |
(Data sourced from Hawash et al., 2022)[4]
Table 3: ¹³C NMR Spectral Data (δ, ppm) for Representative Isoxazole-5-carboxamides (in DMSO-d₆)
| Compound | C=O | Isoxazole-C | Aromatic-C | Other |
| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 172.41 | 160.65, 116.74, 107.94 | 148.57, 144.75, 130.68, 129.39, 128.86, 128.30, 126.58, 113.78, 112.79 | 56.99, 56.94 (-OCH₃), 12.83 (-CH₃) |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Not specified | 160.69, 113.53 | 155.64, 144.57, 138.26, 130.60, 129.32, 128.43, 128.20, 122.20, 121.60 | 12.40 (-CH₃) |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | 170.59 | 160.61, 113.53 | 155.64, 144.57, 138.26, 130.60, 129.32, 128.43, 128.20, 122.20, 121.60 | 12.40 (-CH₃) |
| 5-Methyl-3-phenyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | 170.35 | 160.30, 113.75 | 160.65, 136.50, 133.41, 130.58, 129.31, 128.52, 128.20, 127.54, 120.84 | 15.94 (-SCH₃), 12.38 (-CH₃) |
| N-(Naphthalen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide | 170.46 | 160.41, 113.72 | 160.69, 143.51, 138.50, 130.60, 130.10, 129.33, 128.92, 128.53, 128.22, 126.37, 125.65, 123.65, 120.60 | 12.47 (-CH₃) |
(Data sourced from Hawash et al., 2022)[4]
Table 4: FT-IR Spectral Data (cm⁻¹) for Representative Isoxazole-5-carboxamides
| Compound | Amide C=O Stretch |
| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 1666.46 |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | 1680.73 |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | 1659.55 |
| 5-Methyl-3-phenyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | 1650.32 |
| N-(Naphthalen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide | 1650.24 |
(Data sourced from Hawash et al., 2022)[4]
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of isoxazole-5-carboxamides.
References
A Technical Guide to the Discovery of Novel Isoxazole-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel isoxazole-5-carboxamide derivatives. The isoxazole ring is a cornerstone in medicinal chemistry, recognized for its ability to serve as a scaffold in a wide array of pharmacologically active compounds.[1][2][3][4] Derivatives built upon this five-membered heterocycle exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them highly attractive for drug discovery programs.[1][2][5] This document details the synthetic methodologies, structure-activity relationships (SAR), and key biological findings related to this promising class of compounds.
General Synthesis and Discovery Workflow
The discovery of novel this compound derivatives typically follows a structured workflow, beginning with chemical synthesis and progressing through a cascade of biological assays to identify lead compounds.
Caption: General workflow from synthesis to lead optimization.
A prevalent and effective method for synthesizing these derivatives is the amide coupling reaction. This involves reacting an isoxazole-carboxylic acid intermediate with various aniline derivatives.
Caption: Amide coupling reaction for synthesis.
Biological Activities and Data
This compound derivatives have been extensively evaluated for a range of therapeutic applications. The functional groups attached to the core structure play a critical role in determining the biological activity and target selectivity.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds, with studies reporting potent cytotoxic effects against a variety of cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound 3 | Mouse Colon (Colon 38, CT-26) | 2.5 µg/mL | [6] |
| Compound 2b | Cervical (HeLa) | 0.11 µg/mL | [7] |
| Compound 2a | Liver (Hep3B) | 2.77 µg/mL | [7] |
| Compound 2c | Breast (MCF-7) | 1.59 µg/mL | [7] |
| Compound 2d | Cervical (HeLa) | 15.48 µg/mL | [8] |
| Compound 2d/2e | Liver (Hep3B) | ~23 µg/mL | [8] |
| Compound 2e | Melanoma (B16F1) | 0.079 µM | [5][9] |
| Compound 8 | Liver (HepG2) | 0.84 µM | [10] |
| Compound 10a | Liver (HepG2) | 0.79 µM |[10] |
Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl rings are crucial for anticancer potency. For example, halogen (Cl, F) and dimethoxy substitutions on the phenyl rings can enhance cytotoxic activity.[5][11] Specific molecular targets have been identified, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Signal Transducer and Activator of Transcription 3 (STAT3), which are key regulators of tumor growth and survival.[6][10]
Caption: Inhibition of the VEGFR2 signaling pathway.
Anti-inflammatory Activity
Several isoxazole-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 2: COX Enzyme Inhibition Data
| Compound ID | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| A13 | 64 nM | 13 nM | 4.63 | [11] |
| B2 | >4 µM | ~0.19 µM | 20.7 | [11] |
| 2b | 0.391 µg/mL | - | - | [7] |
| 2a | - | - | 1.44 |[7] |
The data indicates that specific substitution patterns can confer high potency and selectivity for COX-2 over COX-1, which is a desirable characteristic for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[11] The 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other were found to promote ideal binding interactions with the COX-2 enzyme.[11]
Neuromodulatory Activity
Certain isoxazole-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in neurotransmission.[12][13][14][15] Dysregulation of these receptors is implicated in neurodegenerative diseases like Parkinson's.[13]
Table 3: AMPA Receptor Inhibition
| Compound ID | Target | IC50 Value | Reference |
|---|---|---|---|
| ISX-11 | GluA2 / GluA2/3 | 4.4 µM / 4.62 µM | [12][13] |
| ISX-8 | GluA2 / GluA2/3 | 4.6 µM / 4.79 µM | [13] |
| CIC-1 | AMPA Receptor | 8-fold current reduction | [15] |
| CIC-2 | AMPA Receptor | 7.8-fold current reduction |[15] |
These compounds have been shown to potently inhibit AMPA receptor currents, highlighting their potential for treating conditions characterized by excitotoxicity.[13][15]
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to the drug discovery process.
General Synthesis of Phenyl-isoxazole-carboxamide Derivatives (2a-2f)
This protocol is adapted from studies focused on creating a library of isoxazole-carboxamide compounds for biological screening.[5]
-
Preparation: Dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent, e.g., 3 mmol) in dichloromethane (DCM).
-
Activation: Add 4-dimethylaminopyridine (DMAP; 0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC; 1.1 equivalents) to the solution.
-
Stirring: Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 30 minutes to activate the carboxylic acid.
-
Coupling: Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with appropriate aqueous solutions, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., n-hexane:ethyl acetate).[5]
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
In Vitro Cytotoxicity (MTS Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole-carboxamide derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTS Reagent Addition: After the incubation period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of compounds against COX enzymes.[11]
-
Enzyme Preparation: Use a commercial COX inhibitor screening assay kit containing human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for a set time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination and Detection: After a brief incubation (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin F2α (PGF2α) produced using a colorimetric or fluorescent method as per the kit's instructions.
-
IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.[11]
Conclusion and Future Outlook
The this compound scaffold is a versatile and highly valuable core in modern drug discovery. The research highlighted in this guide demonstrates its potential in developing potent and selective inhibitors for various therapeutic targets in oncology, inflammation, and neurology. The straightforward synthesis allows for extensive chemical modification, enabling fine-tuning of pharmacological properties through detailed SAR studies. Future research will likely focus on optimizing the ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds and exploring novel drug delivery strategies, such as nano-emulgels, to enhance their therapeutic efficacy.[5][9]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Isoxazole-5-Carboxamide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this class of compounds, with a focus on their anticancer and analgesic/anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to this compound Compounds
This compound derivatives are a class of heterocyclic organic compounds characterized by a central isoxazole ring linked to a carboxamide group at the 5-position. This structural motif has proven to be a versatile template for the design of potent and selective modulators of various biological targets. The inherent electronic properties and geometric constraints of the isoxazole ring, coupled with the hydrogen bonding capabilities of the carboxamide linkage, contribute to the diverse pharmacological activities observed in this compound class. These activities include, but are not limited to, anticancer, analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as potential anticancer agents. These compounds have demonstrated cytotoxic effects against a wide range of cancer cell lines, often with promising potency and selectivity.
Mechanism of Action
The anticancer activity of this compound compounds is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
-
Induction of Apoptosis: Several this compound derivatives have been shown to trigger the intrinsic apoptotic pathway. This is characterized by the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3.[1] Activated caspase-3 is responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Arrest at the G2/M phase is a common mechanism, often associated with the modulation of the cyclin B1/CDK1 complex, which is crucial for entry into mitosis.[3][4] Some derivatives have also been reported to induce S-phase arrest, potentially through the inhibition of cyclin A/CDK2 activity.[5][6]
Signaling Pathways
The anticancer effects of this compound compounds are mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Apoptosis Induction Pathway:
References
- 1. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 5. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Isoxazole-5-Carboxamides in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole-5-carboxamide derivatives have emerged as a promising class of heterocyclic compounds with significant potential in oncology. Exhibiting a broad spectrum of anti-cancer activities, these molecules have been the subject of extensive research to elucidate their precise mechanisms of action. This technical guide provides a comprehensive overview of the core molecular pathways through which isoxazole-5-carboxamides exert their cytotoxic effects on cancer cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of novel cancer therapeutics based on this versatile chemical scaffold.
Core Mechanisms of Action
Current research indicates that this compound derivatives primarily induce cancer cell death through two interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle. Furthermore, a key molecular target for some of these compounds is the Heat Shock Protein 90 (Hsp90).
Induction of Apoptosis: The Intrinsic Pathway
Isoxazole-5-carboxamides have been shown to trigger programmed cell death, or apoptosis, predominantly through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
The proposed mechanism involves the ability of this compound derivatives to disrupt the balance between these pro- and anti-apoptotic proteins. It is suggested that these compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2, while simultaneously upregulating the expression of pro-apoptotic proteins such as Bax.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic cascade. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell.
Figure 1: Proposed intrinsic apoptosis pathway induced by isoxazole-5-carboxamides.
Cell Cycle Arrest at the G2/M Phase
In addition to inducing apoptosis, this compound derivatives have been observed to cause a halt in the cell cycle progression, specifically at the G2/M transition phase. This prevents cancer cells from entering mitosis and undergoing cell division.
The key molecular player in the G2/M transition is the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex. The activation of this complex is essential for the cell to enter mitosis. Studies suggest that certain this compound derivatives can lead to a reduction in the levels of CDK1.[3][4] By decreasing the availability of CDK1, these compounds prevent the formation of the active CDK1/Cyclin B1 complex, thereby arresting the cell cycle at the G2 phase.
Figure 2: Mechanism of G2/M cell cycle arrest by isoxazole-5-carboxamides.
Quantitative Data: In Vitro Cytotoxicity
The anti-proliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2a | Colo205 | Colon Adenocarcinoma | 9.179 | [1] |
| HepG2 | Hepatocellular Carcinoma | 7.55 | [1] | |
| B16F1 | Melanoma | 40.85 | [1] | |
| HeLa | Cervical Adenocarcinoma | >100 | [1] | |
| 2e | B16F1 | Melanoma | 0.079 | [1] |
| 2e (Nano-emulgel) | B16F1 | Melanoma | 0.039 | [1] |
| Doxorubicin (Control) | B16F1 | Melanoma | 0.056 | [1] |
| ISX-11 | HEK293T (expressing GluA2) | - | 4.4 | [5] |
| ISX-8 | HEK293T (expressing GluA2) | - | 4.6 | [5] |
| 2b | HeLa | Cervical Adenocarcinoma | 0.11 µg/ml | [6] |
| 2a | Hep3B | Hepatocellular Carcinoma | 2.774 µg/ml | [6] |
| 2b | Hep3B | Hepatocellular Carcinoma | 3.621 µg/ml | [6] |
| 2c | MCF-7 | Breast Carcinoma | 1.59 µg/ml | [6] |
| 3d | MCF-7 | Breast Carcinoma | 43.4 | [7] |
| MDA-MB-231 | Breast Carcinoma | 35.9 | [7] | |
| 4d | MCF-7 | Breast Carcinoma | 39.0 | [7] |
| MDA-MB-231 | Breast Carcinoma | 35.1 | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the IC50 values of the synthesized compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Workflow for the in vitro cytotoxicity MTS assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry technique is employed to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a defined period (e.g., 24, 48 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest (e.g., Bcl-2, Bax, Caspase-3, CDK1).
Methodology:
-
Protein Extraction: Cells are treated with the this compound derivative, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., GAPDH, β-actin) is used to normalize the data.
Conclusion
The anticancer activity of this compound derivatives stems from their ability to induce apoptosis, primarily through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins, and to arrest the cell cycle at the G2/M phase by inhibiting CDK1. These mechanisms highlight the potential of this class of compounds as valuable leads in the development of novel and effective cancer therapies. Further research focusing on the specific upstream targets and the interplay between these pathways will be crucial for optimizing the therapeutic potential of isoxazole-5-carboxamides. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of these promising anti-cancer agents.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
The Multifaceted Role of Isoxazole-5-Carboxamide in Medicinal Chemistry: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
The isoxazole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic core has been ingeniously incorporated into a multitude of molecular designs, leading to the discovery of potent agents targeting a wide array of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Synthetic Strategies
The synthesis of this compound derivatives typically involves a convergent approach, wherein a pre-formed isoxazole-5-carboxylic acid is coupled with a diverse range of amine building blocks. A common and efficient method for this amide bond formation is the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[1]
A general synthetic route commences with the synthesis of the isoxazole core, for instance, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which can be prepared from appropriate starting materials. This carboxylic acid derivative is then activated with EDC and DMAP to form a highly reactive intermediate, which readily undergoes nucleophilic attack by an aniline derivative to furnish the final this compound product.[2]
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | Colon 38 (mouse) | 2.5 µg/mL | [5] |
| CT-26 (mouse) | 2.5 µg/mL | [5] | |
| Compound 2d | Hep3B (liver) | ~23 µg/mL | [3] |
| HeLa (cervical) | 15.48 µg/mL | [3] | |
| Compound 2e | Hep3B (liver) | ~23 µg/mL | [3] |
| Compound 2a | MCF-7 (breast) | 39.80 µg/mL | [3] |
| Compound 2a | Colo205 (colon) | 9.179 | [6] |
| HepG2 (liver) | 7.55 | [6] | |
| Compound 2e | B16F1 (melanoma) | 0.079 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting the JAK/STAT and Akt signaling pathways, which are often dysregulated in cancer.
Anti-inflammatory and Analgesic Activity
A significant number of this compound derivatives have been investigated for their anti-inflammatory and analgesic properties.[1] The primary mechanism for their anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Quantitative Anti-inflammatory and Analgesic Data
| Compound ID | Assay | Result | Reference |
| A13 | COX-1 Inhibition | IC50 = 64 nM | [1] |
| COX-2 Inhibition | IC50 = 13 nM | [1] | |
| B2 | Acetic Acid Writhing | High analgesic activity | [7] |
| Hot Plate Test | High analgesic activity | [7] |
Experimental Protocols
Commercial enzyme immunoassay (EIA) kits are commonly used to determine the inhibitory activity of compounds against COX-1 and COX-2.
-
Reagent Preparation: Prepare assay buffers, heme, and arachidonic acid (substrate) solutions as per the kit's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations. Incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping reagent, such as hydrochloric acid.
-
Prostaglandin Quantification: The amount of prostaglandin produced is quantified using a colorimetric or fluorometric method as detailed in the kit protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
This is a common in vivo model for assessing peripheral analgesic activity.
-
Animal Acclimatization: Acclimate mice to the experimental environment.
-
Compound Administration: Administer the test compound or a vehicle control to the mice, typically via oral or intraperitoneal injection.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a specific period (e.g., 20-30 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
This test is used to evaluate centrally acting analgesics.
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control.
-
Post-treatment Measurement: At various time points after administration, place the mouse back on the hot plate and measure the reaction time again.
-
Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.
Mechanism of COX Inhibition
Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]
Quantitative Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| A8 | Pseudomonas aeruginosa | 2.00 | [1] |
| Klebsiella pneumoniae | 2.00 | [1] | |
| Candida albicans | 2.00 | [1] | |
| A9 | Pseudomonas aeruginosa | 2.00 | [1] |
| Candida albicans | 2.00 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Logical Workflow for Antimicrobial Screening
Conclusion
The this compound core represents a highly fruitful scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of large and diverse chemical libraries, which, when coupled with robust biological screening, has led to the identification of compounds with potent and selective activities. The data and protocols presented in this guide underscore the significant progress made in understanding the medicinal chemistry of isoxazole-5-carboxamides. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, further elucidating their mechanisms of action at the molecular level, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this versatile chemical entity holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Isoxazole-5-carboxamide Core: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The isoxazole-5-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with a focus on anticancer properties, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Structure and Synthesis
The this compound core consists of a five-membered isoxazole ring with a carboxamide group at the 5-position. The general structure allows for substitutions at various positions, most notably on the nitrogen of the carboxamide and at the 3-position of the isoxazole ring, providing a rich landscape for structure-activity relationship (SAR) studies.
General Synthesis Pathway
A common and effective method for the synthesis of N-aryl-isoxazole-5-carboxamides involves the coupling of a pre-formed isoxazole-5-carboxylic acid with a desired aniline derivative. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
A Technical Guide to the Spectroscopic Analysis of Novel Isoxazole-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the characterization of novel isoxazole-5-carboxamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Accurate structural elucidation and purity assessment are critical for establishing structure-activity relationships (SAR) and advancing drug discovery efforts. This document outlines detailed experimental protocols, presents key spectroscopic data in a structured format, and illustrates the analytical workflow.
Introduction to this compound Derivatives
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] When functionalized with a carboxamide group at the 5-position, these scaffolds serve as versatile pharmacophores in the design of new therapeutic agents. The synthesis of these derivatives often involves the coupling of a substituted isoxazole-5-carboxylic acid with various aniline or amine derivatives.[1][5] Spectroscopic analysis is indispensable for confirming the successful synthesis and purity of these target molecules.
Experimental Workflow for Spectroscopic Analysis
The structural confirmation of newly synthesized this compound derivatives typically follows a systematic analytical workflow. This process involves a combination of spectroscopic techniques to provide orthogonal information, ensuring a comprehensive and unambiguous characterization of the molecule.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of novel this compound derivatives.
Detailed Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for the spectroscopic analysis of this compound derivatives.[1][5][6][7]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound derivatives.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD spectrometer (or equivalent) operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[6][7]
-
¹H NMR:
-
Acquire spectra at room temperature.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or TMS.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire proton-decoupled spectra.
-
Chemical shifts (δ) are reported in ppm relative to the solvent peak.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-10 seconds) to ensure proper quantification of all carbon signals.
-
-
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory or a pellet holder.
-
Measurement: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Presentation: Report the absorption frequencies (ν) in wavenumbers (cm⁻¹).
-
3.3. High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the accurate mass of the synthesized compound, which in turn allows for the confirmation of its elemental composition.
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: Waters LCT Premier XE Mass Spectrometer (or a similar high-resolution instrument) with an electrospray ionization (ESI) source is commonly used.[1][5]
-
Ionization Mode: ESI in positive ion mode ([M+H]⁺) is typical for these compounds.
-
Data Analysis: The measured mass-to-charge ratio (m/z) is compared with the calculated mass for the expected molecular formula. A mass accuracy within 5 ppm is generally considered acceptable for confirmation.
-
3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Use quartz cuvettes for the measurement.
-
-
Instrumentation and Data Acquisition:
Spectroscopic Data Summary
The following tables summarize characteristic spectroscopic data for representative this compound derivatives, compiled from various research articles.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Assignment | Chemical Shift Range (ppm) | Multiplicity | Notes |
| Amide N-H | 8.27 - 10.66 | Singlet | Position is solvent and concentration dependent.[1][5] |
| Aromatic H (Phenyl/Substituted Phenyl) | 7.00 - 8.50 | Multiplet, Doublet, Singlet | Depends on the substitution pattern.[1][5] |
| Isoxazole H-4 | ~6.40 - 6.64 | Singlet | For 3,5-disubstituted isoxazoles.[8][9] |
| Isoxazole CH₃ | ~2.60 - 2.75 | Singlet | For 5-methylisoxazole derivatives.[1][5] |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Assignment | Chemical Shift Range (ppm) | Notes |
| Carboxamide C=O | ~158 - 174 | [1][5] |
| Isoxazole C-3 | ~150 - 165 | |
| Isoxazole C-4 | ~100 - 112 | |
| Isoxazole C-5 | ~168 - 175 | [5] |
| Aromatic C | ~110 - 160 | Depends on the substitution pattern. |
| Isoxazole CH₃ | ~12 - 14 | For 5-methylisoxazole derivatives.[1][5] |
Table 3: Characteristic FT-IR Absorption Frequencies (ν, cm⁻¹)
| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Amide) | 3200 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide I) | 1650 - 1680 | Stretching[1] |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C=N (Isoxazole) | ~1600 - 1625 | Stretching[6] |
| N-O (Isoxazole) | ~1400 | Stretching[10] |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Compound Example | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₃ | 363.0958 | 363.0957 | [1] |
| 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | C₁₉H₁₈ClN₂O₄ | 373.0955 | 373.0954 | [5] |
| N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | C₁₉H₁₇Cl₂N₂O₄ | 407.0565 | 407.0558 | [5] |
Potential Signaling Pathway Involvement
Many this compound derivatives have been investigated for their anticancer properties.[1][3][5] One of the common mechanisms through which anticancer agents exert their effects is by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified representation of the intrinsic (mitochondrial) apoptosis pathway, which can be modulated by small molecules.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for anticancer this compound derivatives.
Conclusion
The combination of NMR, FT-IR, HRMS, and UV-Vis spectroscopy provides a robust framework for the comprehensive characterization of novel this compound derivatives. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the accurate and efficient structural elucidation of these promising therapeutic agents. Adherence to these systematic analytical practices is essential for advancing the understanding of their structure-activity relationships and accelerating their development pipeline.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Therapeutic Promise of Isoxazole-5-Carboxamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole-5-carboxamide analogs have emerged as a promising class of heterocyclic compounds with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer, antioxidant, analgesic, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
The isoxazole ring is a key pharmacophore found in several clinically approved drugs, and its derivatives have been extensively studied for their diverse pharmacological activities. The this compound scaffold, in particular, has proven to be a versatile template for the design of potent and selective modulators of various biological targets.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through several synthetic routes. A common and effective method involves the coupling of a substituted isoxazole-5-carboxylic acid with a variety of aniline or amine derivatives. This amide bond formation is typically facilitated by the use of coupling agents.
A general synthetic workflow is depicted below:
Therapeutic Potential and Biological Activities
This compound analogs have demonstrated significant activity in a range of preclinical studies, highlighting their potential as therapeutic agents for various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, liver, and leukemia.[1]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various this compound analogs are summarized in the table below, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | MCF-7 (Breast) | 5.2 | [1] |
| Analog 2 | HCT116 (Colon) | 3.8 | [1] |
| Analog 3 | HepG2 (Liver) | 7.1 | [2] |
| Analog 4 | K-562 (Leukemia) | 2.5 | [1] |
| Analog 5 | HeLa (Cervical) | 15.48 µg/mL | [1] |
| Analog 6 | Hep3B (Liver) | ~23 µg/mL | [1] |
Mechanisms of Anticancer Action
The anticancer activity of this compound analogs is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
-
Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This leads to the activation of caspase-3, a key executioner of apoptosis.[3]
-
Cell Cycle Arrest: Certain analogs have been shown to arrest the cell cycle at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1.[4][5]
-
Inhibition of Signaling Pathways: this compound derivatives have also been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the JAK/STAT and Akt pathways. By inhibiting the phosphorylation of STAT3 and Akt, these compounds can suppress tumor cell proliferation, survival, and angiogenesis.[6][7][8]
Antioxidant Activity
Several this compound analogs have demonstrated potent antioxidant properties. They can scavenge free radicals, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9]
Quantitative Data on Antioxidant Activity
| Compound ID | DPPH Scavenging IC50 (µM) | Reference |
| Analog A | 15.2 | [9] |
| Analog B | 21.7 | [9] |
| Analog C | 12.5 | [10] |
Analgesic and Anti-inflammatory Activity
This compound derivatives have also been investigated for their analgesic and anti-inflammatory effects. Their mechanism of action in this context is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[11][12]
Quantitative Data on Anti-inflammatory Activity
| Compound ID | COX-2 Inhibition IC50 (nM) | Reference |
| Analog X | 150 | [6] |
| Analog Y | 210 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the therapeutic potential of this compound analogs.
Synthesis of 3-substituted-isoxazole-4-carboxamide derivatives[11]
-
Preparation of 3-substituted-isoxazole-4-carboxylic acid:
-
A mixture of the appropriate aldehyde or ketone, hydroxylamine hydrochloride, and a suitable base (e.g., sodium acetate) in a solvent such as ethanol is heated to form the corresponding oxime.
-
The oxime is then reacted with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a dehydrating agent (e.g., concentrated sulfuric acid) or a Lewis acid to yield the isoxazole-4-carboxylate ester.
-
Subsequent hydrolysis of the ester group affords the desired 3-substituted-isoxazole-4-carboxylic acid.
-
-
Amide Coupling:
-
The synthesized isoxazole-4-carboxylic acid is dissolved in an appropriate solvent (e.g., dichloromethane or DMF).
-
A coupling agent (e.g., EDC, DCC, or HATU) and, if necessary, an activating agent (e.g., HOBt) are added to the solution.
-
The desired amine or aniline derivative is then added to the reaction mixture.
-
The reaction is stirred at room temperature or elevated temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The final product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
-
MTS Cell Viability Assay[2]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for 24-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
DPPH Radical Scavenging Assay[9]
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
Acetic Acid-Induced Writhing Test (Analgesic Activity)[12]
-
Acclimate male Swiss albino mice to the experimental environment.
-
Administer the this compound analog or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), inject 0.6% acetic acid solution (10 mL/kg) i.p. to induce writhing.
-
Immediately place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing compared to the vehicle control group.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
-
Use Wistar rats or Swiss albino mice for the experiment.
-
Measure the initial paw volume of the animals using a plethysmometer.
-
Administer the this compound analog or vehicle control orally or intraperitoneally.
-
After a pre-treatment period, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
This compound analogs represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, oxidative stress, pain, and inflammation warrants further investigation. The detailed synthetic protocols and biological assays provided in this guide are intended to facilitate the continued exploration of this important class of compounds, with the ultimate goal of developing novel and effective therapeutic agents. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways, offer a solid foundation for the rational design of next-generation this compound-based drugs.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisacylimidoselenocarbamates cause G2/M arrest associated with the modulation of CDK1 and Chk2 in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 6. Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Akt as strategy to kill cancer cells using 3-substituted 5-anilinobenzo[c]isoxazolequinones: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoxazole-5-Carboxamide Scaffold: A Versatile Architectural Blueprint in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has cemented its status as a privileged scaffold in the field of medicinal chemistry.[1] Its unique electronic characteristics and its capacity to serve as a bioisosteric replacement for other functional groups have propelled the development of a diverse array of therapeutic agents.[1] Among the various isoxazole derivatives, the isoxazole-5-carboxamide core has emerged as a particularly fruitful template for the design of novel drug candidates, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive examination of the this compound scaffold in drug discovery, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, experimental protocols, and mechanistic visualizations.
Therapeutic Landscape of this compound Derivatives
The versatility of the isoxazole nucleus is underscored by its presence in a range of marketed drugs with diverse therapeutic applications, including the antibacterial agent sulfamethoxazole, the selective COX-2 inhibitor valdecoxib, and the immunomodulatory drug leflunomide.[1] The this compound moiety, in particular, has been incorporated into a multitude of investigational compounds targeting a wide spectrum of diseases, from cancer and infectious diseases to inflammatory disorders and neurological conditions.[1][2]
Synthesis of the this compound Scaffold
The construction of the this compound core is well-established in synthetic organic chemistry. A prevalent and adaptable strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by amidation.[1] Another common approach is the coupling reaction between a pre-formed isoxazole-5-carboxylic acid and a desired amine.
General Experimental Protocols
Method 1: Synthesis via 1,3-Dipolar Cycloaddition and Amidation
A general protocol for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylate, a key intermediate, involves a 1,3-dipolar cycloaddition.[3]
-
Generation of the Nitrile Oxide: An appropriate aryl aldoxime is dissolved in a suitable solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine). An oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) is then slowly added at low temperature (e.g., in an ice bath). The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]
-
Cycloaddition: Once the nitrile oxide formation is complete, the dipolarophile, such as ethyl propiolate, is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the nitrile oxide is consumed, as monitored by TLC.[3]
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
-
Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. To avoid this, anhydrous conditions and a neutral workup are recommended.[3]
-
Amidation: The isoxazole-5-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM).[4][5]
Method 2: Direct Amidation of Isoxazole-5-Carboxylic Acid
This method is employed when the isoxazole-5-carboxylic acid is commercially available or synthesized through other routes.
-
Activation: The isoxazole-5-carboxylic acid is dissolved in an appropriate solvent (e.g., DCM). A coupling agent (e.g., EDC or oxalyl chloride) and a base (e.g., triethylamine or DMAP) are added.[5][6]
-
Coupling: The desired amine derivative is then added to the reaction mixture, which is stirred at room temperature for a specified period (e.g., 24-48 hours).[5]
-
Workup and Purification: The reaction is worked up by washing with aqueous solutions (e.g., 1% NaHCO3 and brine) and the organic layer is dried and concentrated. The final product is purified by column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Isoxazole-5-carboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole-5-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The isoxazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of isoxazole-5-carboxamides, primarily focusing on the widely employed amide coupling reaction between an isoxazole-5-carboxylic acid and a primary or secondary amine.
General Synthesis Scheme
The principal route for synthesizing isoxazole-5-carboxamides involves the activation of the carboxylic acid group of an isoxazole-5-carboxylic acid, followed by nucleophilic acyl substitution by an amine. Common coupling agents for this transformation include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[3][4]
An alternative pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using oxalyl chloride or thionyl chloride, which then readily reacts with an amine.[5] This application note will detail the EDC/DMAP coupling method.
Experimental Protocol: Amide Coupling via EDC/DMAP
This protocol describes a general procedure for the synthesis of an N-substituted isoxazole-5-carboxamide from the corresponding isoxazole-5-carboxylic acid and an amine.
Materials:
-
Isoxazole-5-carboxylic acid derivative (1.0 eq)
-
Amine derivative (1.1-1.2 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1-1.5 eq)[3][4]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the isoxazole-5-carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).[3][4] The volume should be sufficient to fully dissolve the acid (e.g., 10-20 mL per mmol of carboxylic acid).
-
Activation of Carboxylic Acid: Add DMAP (0.1-0.2 eq) and EDC (1.1-1.5 eq) to the solution.[3][4]
-
Stirring: Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the active O-acylisourea intermediate.[3][4]
-
Amine Addition: Add the desired amine derivative (1.1-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. Reaction times can vary from several hours to 48 hours.[3]
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a larger volume of DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1% NaHCO₃ solution and then with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure this compound.[3]
-
Characterization: Characterize the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (HRMS), and determine the melting point.[4]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various isoxazole-carboxamide derivatives, as adapted from literature.
| Starting Material (Isoxazole Acid) | Amine Derivative | Coupling Agents | Solvent | Reaction Time (h) | Yield (%) | Purification Method |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 3,5-Dimethoxyaniline | EDC, DMAP | DCM | 24-48 | 82%[1] | Column Chromatography[3] |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Substituted Anilines | EDC, DMAP | DCM | Not Specified | Good | Column Chromatography[4] |
| Indole-3-isoxazole-5-carboxylic acid | Various Amines | EDC/HOBt/TEA | DCM | Not Specified | Not Specified | Not Specified |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of isoxazole-5-carboxamides via the EDC/DMAP coupling method.
Caption: Workflow for this compound Synthesis.
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Isoxazole-5-carboxamide in Kinase Inhibitor Drug Design
Introduction
The isoxazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, the Isoxazole-5-carboxamide moiety serves as a versatile and effective pharmacophore in the design of small molecule kinase inhibitors (SMKIs). Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The this compound core can be strategically modified to target the ATP-binding site of specific kinases, offering a robust framework for developing potent and selective therapeutic agents.[4]
Mechanism of Action and Binding Mode
Most small molecule kinase inhibitors function by competing with ATP for its binding site in the catalytic cleft of the kinase.[4] The this compound scaffold is adept at this role. Typically, the central isoxazole ring system anchors the inhibitor within the adenine region of the ATP pocket. The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase, a key determinant of binding affinity.[4]
The carboxamide linker provides a vector for introducing various substituents. These appended groups can extend into adjacent hydrophobic pockets (hydrophobic pocket I and the solvent-exposed hydrophobic region II) and the more hydrophilic ribose-binding pocket, thereby enhancing both potency and selectivity for the target kinase.[4] For instance, in 3,4-diaryl-isoxazole inhibitors targeting Casein Kinase 1 (CK1), the p-fluorophenyl substituent fits into a hydrophobic pocket formed by Lys-38, Met-80, and the gatekeeper residue Met-82.[4]
Key Applications and Case Studies
The this compound scaffold has been successfully employed to develop inhibitors for various kinases.
-
Casein Kinase 1 (CK1) Inhibitors: A 3,4-diaryl-isoxazole derivative was identified as a nanomolar inhibitor of CK1δ.[4] Further modifications, such as the addition of chiral pyrrolidine scaffolds to extend the pharmacophore towards the ribose pocket, were explored to enhance selectivity and potency. These inhibitors demonstrated effects on cell viability in colon (HT-29) and breast (MCF-7) cancer cell lines, consistent with the role of CK1 in WNT and p53 signaling.[4]
-
FMS Kinase Inhibitors: 4-arylamido 3-methyl isoxazole derivatives have been discovered as novel inhibitors of FMS kinase, a receptor tyrosine kinase involved in the survival and proliferation of macrophages and a target in inflammatory diseases and cancer.[2]
-
Death-Associated Protein Kinase 1 (DAPK1) Inhibitors: A series of aryl carboxamide derivatives, including isonicotinamide derivatives, were designed as DAPK1 inhibitors.[5] DAPK1 is a serine/threonine kinase that acts as a tumor suppressor, making it a promising target for cancer therapy. Compound 4q from this series emerged as a potent lead with an IC50 of 1.09 µM against DAPK1.[5]
-
Heat Shock Protein 90 (Hsp90) Inhibitors: Although not a kinase, Hsp90 is a critical molecular chaperone for many kinases. Isoxazole-based compounds have been designed as Hsp90 inhibitors, demonstrating cytotoxic effects against HeLa and MCF-7 cancer cells.
Quantitative Biological Data Summary
The following tables summarize the biological activity of selected this compound derivatives from various studies.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 | Source |
|---|---|---|---|
| 8 | CK1δ | 0.033 µM | [4] |
| A13 | COX-1 | 64 nM | [6] |
| A13 | COX-2 | 13 nM | [6] |
| 4q | DAPK1 | 1.09 µM | [5] |
| 4j | DAPK1 | 1.7 µM | [5] |
| 4h | DAPK1 | 6.81 µM | [5] |
| 4k | DAPK1 | 7.26 µM |[5] |
Table 2: Cellular Activity of this compound Derivatives
| Compound | Cell Line | Assay | EC50 / IC50 | Source |
|---|---|---|---|---|
| 29d | HT-29 | Cell Viability | 25.1 µM | [4] |
| 29d | MCF-7 | Cell Viability | 22.9 µM | [4] |
| 2a | Colo205 | Cytotoxicity | 9.18 µM | [2] |
| 2a | HepG2 | Cytotoxicity | 7.55 µM | [2] |
| 2d | HeLa | Cytotoxicity | 15.48 µg/ml | [7] |
| 2d | Hep3B | Cytotoxicity | ~23 µg/ml | [7] |
| 5 | HeLa | Cytotoxicity | 14 µM |
| 1 | MCF-7 | Cytotoxicity | 0.31 µM | |
Experimental Protocols
The development workflow for this compound inhibitors follows a standard path from chemical synthesis to biological evaluation.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the amide coupling of an isoxazole carboxylic acid with an aniline derivative, a common final step in synthesizing these inhibitors.[2][6][7]
Materials:
-
Substituted isoxazole-4-carboxylic acid (1 equivalent)
-
Substituted aniline derivative (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDCI) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents) or N-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the isoxazole-4-carboxylic acid (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add DMAP (0.2 eq.) and EDC (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of an active ester intermediate occurs during this step.
-
Add the aniline derivative (1.1 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane/ethyl acetate) to yield the pure this compound derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.[2]
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target kinase and its specific substrate
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capability
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a white-walled microplate, add the kinase buffer.
-
Add 1 µL of the diluted test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase and its specific substrate to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.[2]
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7, HT-29, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in the complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
After overnight incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies [mdpi.com]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Isoxazole-5-Carboxamide Derivatives in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole-5-carboxamide derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2][3] These derivatives have demonstrated a wide range of pharmacological activities, including potent antiproliferative and pro-apoptotic effects across various cancer cell lines.[4][5][6] Their mechanisms of action are diverse, often involving the inhibition of key cellular targets such as heat shock protein 90 (HSP90) and vascular endothelial growth factor receptor 2 (VEGFR2), as well as the induction of apoptosis and cell cycle arrest.[2][4][7] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound derivatives against cancer cells.
Data Presentation: Antiproliferative Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: IC50 Values of 3,4-Isoxazolediamide and 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine Derivatives against K562 Human Myelogenous Leukemia Cells [4]
| Compound | IC50 (nM) |
| 1 | 71.57 ± 4.89 |
| 2 | 18.01 ± 0.69 |
| 3 | 44.25 ± 10.9 |
| 4 | 70.1 ± 5.8 |
| 5 | 35.2 ± 6.2 |
| 6 | 45.43 ± 13.1 |
| 10 | 68.3 ± 5.2 µM |
| 12 | >300 µM |
| 13 | >300 µM |
Table 2: IC50 Values of Isoxazole-Carboxamide Derivatives (2a-2g) against Various Cancer Cell Lines [5][6]
| Compound | Hep3B (µg/mL) | HeLa (µg/mL) | MCF-7 (µg/mL) |
| 2a | >100 | 39.80 | Inactive |
| 2d | ~23 | 15.48 | Inactive |
| 2e | ~23 | >100 | Inactive |
| 2g | >400 | >400 | >400 |
Table 3: IC50 Values of Phenyl-Isoxazole-Carboxamide Derivatives against Various Cancer Cell Lines [8][9]
| Compound | B16F1 (µM) | Colo205 (µM) | HepG2 (µM) | HeLa (µM) |
| 2a | 7.55 | 40.85 | >50 | 38.65 |
| 2e | 0.079 | >50 | >50 | >50 |
| Doxorubicin | 0.056 | - | - | - |
Table 4: Growth Inhibitory Activity of Isoxazole-Based Carboxamide 3c against Various Cancer Cell Lines [7]
| Cancer Cell Line | % Growth Inhibition at 10 µM |
| Leukemia (HL-60(TB)) | 70.79 - 92.21 |
| Leukemia (K-562) | 70.79 - 92.21 |
| Leukemia (MOLT-4) | 70.79 - 92.21 |
| Colon Cancer (KM12) | 70.79 - 92.21 |
| Melanoma (LOX IMVI) | 70.79 - 92.21 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methods used to evaluate the cytotoxic effects of isoxazole-carboxamide derivatives.[8]
Objective: To determine the concentration-dependent effect of this compound derivatives on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., B16F1, Colo205, HepG2, HeLa)[8]
-
Complete growth medium (specific to the cell line)
-
This compound derivatives dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on the pro-apoptotic activity observed for several isoxazole derivatives.[4][10]
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound derivatives.
Materials:
-
Cancer cell lines (e.g., K562)[4]
-
Complete growth medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the this compound derivatives for 24-48 hours.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is based on studies showing that isoxazole derivatives can induce cell cycle arrest.[5][6]
Objective: To determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines (e.g., Hep3B)[5]
-
Complete growth medium
-
This compound derivatives
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound derivatives for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for in vitro evaluation.
Caption: Potential signaling pathways affected.
Caption: Logical flow of anticancer action.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Isoxazole-5-Carboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of isoxazole-5-carboxamide libraries, a compound class with significant therapeutic potential across various disease areas. Isoxazole-5-carboxamides are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines detailed protocols for primary screening assays, data analysis, and hit validation, tailored for researchers in drug discovery and development.
Introduction to Isoxazole-5-Carboxamides
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] The carboxamide linkage provides a key interaction point, allowing for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties. Libraries of these compounds are frequently screened to identify novel inhibitors of enzymes such as cyclooxygenases (COX) and vascular endothelial growth factor receptor 2 (VEGFR2), as well as compounds with cytotoxic effects against cancer cells.[4][5]
Core Applications and Screening Strategies
The primary applications for screening this compound libraries include:
-
Anticancer Drug Discovery: Identifying compounds with cytotoxic or cytostatic activity against various cancer cell lines.[1][2][6][7][8][9][10][11][12]
-
Anti-inflammatory Agent Identification: Screening for inhibitors of key inflammatory enzymes like COX-1 and COX-2.[1][4]
-
Antimicrobial Drug Development: Assessing activity against a panel of pathogenic bacteria and fungi.[1][4]
-
Antioxidant Discovery: Evaluating the radical scavenging potential of novel derivatives.[6][7][11][13]
A typical HTS workflow for an this compound library is depicted below.
Data Presentation: Summary of Biological Activities
The following tables summarize the reported biological activities of various this compound derivatives from screening campaigns.
Table 1: Anticancer Activity (IC50 in µM)
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| A13 | COX-1 | 0.064 | Ketoprofen | - |
| COX-2 | 0.013 | |||
| Compound 129 | HeLa | 0.91 ± 1.03 | Doxorubicin | - |
| Compound 130 | MCF-7 | 4.56 ± 2.32 | Doxorubicin | - |
| Compound 127 | Hep3B | 5.96 ± 0.87 | Doxorubicin | - |
| Compound 128 | Hep3B | 6.93 ± 1.88 | Doxorubicin | - |
| Compound 129 | Hep3B | 8.02 ± 1.33 | Doxorubicin | - |
| Compound 2a | HepG2 | 7.55 | Doxorubicin | - |
| Compound 2a | Colo205 | 9.179 | Doxorubicin | - |
| Compound 2d | HeLa | 15.48 µg/mL | Doxorubicin | - |
| Compound 2d | Hep3B | ~23 µg/mL | Doxorubicin | - |
| Compound 2e | Hep3B | ~23 µg/mL | Doxorubicin | - |
| Compound 2e | B16F1 | 0.079 | Doxorubicin | 0.056 |
| Compound 3c | Leukemia (MOLT-4) | >10 | - | - |
| Compound 8 | HepG2 | 0.84 | Sorafenib | 2.91 |
| Compound 10a | HepG2 | 0.79 | Sorafenib | 2.91 |
| Compound 10c | HepG2 | 0.69 | Sorafenib | 2.91 |
Data compiled from multiple sources.[2][4][5][6][7][10]
Table 2: Antimicrobial and Antioxidant Activity
| Compound ID | Activity Type | Target | MIC (mg/mL) / IC50 (µM) |
| A8 | Antibacterial | P. aeruginosa | 2.00 |
| A8 | Antibacterial | K. pneumonia | 2.00 |
| A9 | Antibacterial | P. aeruginosa | 2.00 |
| A8 | Antifungal | C. albicans | 2.00 |
| A9 | Antifungal | C. albicans | 2.00 |
| Compound 2a | Antioxidant | DPPH | 7.8 ± 1.21 µg/mL |
Data compiled from multiple sources.[4][6][7]
Experimental Protocols
Detailed methodologies for key screening assays are provided below. These protocols are designed for a 96- or 384-well plate format suitable for HTS.
Protocol 1: Cell Viability (MTS) Assay for Anticancer Screening
This assay determines the number of viable cells in culture based on the reduction of the MTS tetrazolium compound.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound library (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[10]
-
Doxorubicin (positive control)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare a serial dilution of the library compounds and controls. Add 1 µL of each compound solution to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 values for active compounds.
Protocol 2: In Vitro COX Inhibition Assay
This protocol measures the ability of compounds to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (co-substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound library (in DMSO)
-
Celecoxib or other known COX inhibitor (positive control)
-
96-well UV-transparent plates
-
Plate reader (590 nm absorbance)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, and co-substrate in assay buffer.
-
Compound Plating: Add 1 µL of library compounds or controls to the wells of a 96-well plate.
-
Enzyme Addition: Add 150 µL of assay buffer and 10 µL of the respective COX enzyme to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of TMPD to initiate the reaction.
-
Data Acquisition: Immediately begin kinetic reading of the absorbance at 590 nm every minute for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percent inhibition relative to the vehicle control and calculate IC50 values for active compounds.
Signaling Pathway Visualization
The following diagram illustrates the cyclooxygenase (COX) pathway, a common target for isoxazole-5-carboxamides. Inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Conclusion
The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented herein provide a framework for initiating and conducting successful screening campaigns. Careful experimental design, robust assay execution, and thorough data analysis are critical for the identification and validation of lead compounds for further development.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staff.najah.edu [staff.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoxazole-5-carboxamide as a Tool for Studying AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isoxazole-5-carboxamide derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document includes detailed protocols for experimental procedures, a summary of quantitative data, and visualizations of relevant pathways and workflows to facilitate research and drug development efforts targeting the glutamatergic system.
Introduction
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in a variety of neurological and psychiatric disorders. This compound derivatives have emerged as a versatile class of compounds that can modulate AMPA receptor activity, acting as both positive and negative allosteric modulators.[1][2] This makes them valuable research tools for elucidating the physiological and pathological roles of AMPA receptors and as potential therapeutic agents.[3][4][5]
Featured this compound Derivatives
This document focuses on two exemplary series of isoxazole-carboxamide derivatives:
-
Fluorophenyl-isoxazole-carboxamide (ISX) derivatives: Primarily investigated as inhibitors of GluA2-containing AMPA receptors.[3][4]
-
Isoxazole-4-carboxamide (CIC) derivatives: Potent inhibitors of AMPA receptor activity, showing effects on both homomeric and heteromeric receptor subunits.[2][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data for representative ISX and CIC derivatives from electrophysiological studies.
Table 1: Inhibitory Effects of Fluorophenyl-isoxazole-carboxamide (ISX) Derivatives on GluA2-containing AMPA Receptors. [3]
| Compound | Target Subunit(s) | IC50 (µM) | Effect on Deactivation Rate | Effect on Desensitization Rate |
| ISX-11 | GluA2 | 4.4 | 2.5-fold increase | 2.5-fold decrease |
| ISX-11 | GluA2/3 | 4.62 | Not specified | Not specified |
| ISX-8 | GluA2 | 4.6 | 2-fold increase | 2-fold decrease |
| ISX-8 | GluA2/3 | 4.79 | Not specified | Not specified |
Table 2: Inhibitory Effects of Isoxazole-4-carboxamide (CIC) Derivatives on AMPA Receptors. [2][7]
| Compound | Target Subunit(s) | Inhibition |
| CIC-1 | GluA2 and GluA2/3 | 8-fold reduction in peak current |
| CIC-2 | GluA2 and GluA2/3 | 7.8-fold reduction in peak current |
Signaling Pathway and Mechanism of Action
This compound derivatives typically act as allosteric modulators of AMPA receptors. They bind to a site distinct from the glutamate binding site and influence the conformational changes of the receptor upon agonist binding. This can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the ion flux through the channel.
Modulation of AMPA Receptor by this compound.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of this compound derivatives via the coupling of an isoxazole carboxylic acid with an appropriate aniline derivative.[4][6][8]
Materials:
-
5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid
-
Aniline derivative
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA) or other suitable base
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add the aniline derivative (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
In a separate flask, dissolve EDC (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Add the EDC/HOBt solution dropwise to the carboxylic acid and aniline mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
General workflow for the synthesis of this compound.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the methodology for recording AMPA receptor-mediated currents from HEK293T cells transiently expressing the desired AMPA receptor subunits.[2][3][7]
Materials:
-
HEK293T cells
-
Plasmids encoding AMPA receptor subunits (e.g., GluA2, GluA1, GluA3) and a fluorescent reporter (e.g., GFP)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)
-
Borosilicate glass capillaries
-
Micropipette puller
-
Patch-clamp amplifier and data acquisition system
-
Microscope with fluorescence capabilities
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids encoding the desired AMPA receptor subunits and GFP using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips and allow them to express the receptors for 24-48 hours.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Identify transfected cells by GFP fluorescence.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply glutamate (e.g., 10 mM for 500 ms) to elicit AMPA receptor-mediated currents.
-
After establishing a stable baseline, co-apply the this compound derivative at the desired concentration with glutamate.
-
Record the currents in the absence and presence of the test compound.
-
Wash out the compound to observe recovery.
-
Analyze the data to determine the effect of the compound on peak current amplitude, deactivation, and desensitization kinetics.
-
Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Conclusion
This compound derivatives represent a powerful and versatile class of chemical tools for the investigation of AMPA receptor function. Their ability to modulate receptor activity in a subtype-specific manner provides a means to dissect the complex roles of AMPA receptors in health and disease. The protocols and data presented here serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and glutamatergic signaling.
References
- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isoxazole-5-carboxamides in Antimicrobial Research
FOR IMMEDIATE RELEASE
A Versatile Platform for Novel Antimicrobial Discovery: Synthesis and Evaluation of Isoxazole-5-carboxamide Derivatives
[City, State] – [Date] – In the face of rising antimicrobial resistance, the demand for novel chemical scaffolds with potent antimicrobial activity is at an all-time high. Isoxazole-containing compounds have emerged as a promising class of therapeutic agents due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This application note provides a detailed protocol for the synthesis of this compound derivatives, a key subclass of isoxazoles, and outlines the subsequent evaluation of their antimicrobial efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
The isoxazole core is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a valuable pharmacophore in medicinal chemistry.[1][3] The synthesis of these compounds is often achieved through a robust and versatile 1,3-dipolar cycloaddition reaction.[4][5][6][7][8] This method allows for the creation of a diverse library of isoxazole derivatives by varying the starting materials. Subsequent modification, such as the formation of a carboxamide at the 5-position, provides an additional point for chemical diversification to optimize biological activity.
This document offers a comprehensive, step-by-step methodology for the synthesis of a representative this compound and the determination of its antimicrobial activity using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-N-phenylthis compound
This protocol details a two-step synthesis of a model this compound. The first step involves the formation of the isoxazole ring via a 1,3-dipolar cycloaddition, followed by the amidation of the resulting ester.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Aniline
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step 1: Synthesis of Ethyl 3-methylisoxazole-5-carboxylate
-
To a solution of hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in ethanol, add ethyl acetoacetate (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield ethyl 3-methylisoxazole-5-carboxylate as a clear oil.
Step 2: Synthesis of 3-Methyl-N-phenylthis compound
-
To a solution of aniline (1.2 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 3-methylisoxazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield 3-methyl-N-phenylthis compound as a white solid.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the minimum concentration of a synthesized compound that inhibits the visible growth of a microorganism.[9][10][11][12][13]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard
-
Positive control (broth + inoculum)
-
Negative control (broth only)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[9]
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[9]
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]
Data Presentation
The following tables represent hypothetical data for a series of synthesized this compound derivatives, illustrating how to present the quantitative results for easy comparison.
Table 1: Synthesis Yields of this compound Derivatives
| Compound ID | R Group | R' Group | Yield (%) |
| IZC-01 | -CH₃ | -C₆H₅ | 85 |
| IZC-02 | -CH₃ | -4-Cl-C₆H₄ | 82 |
| IZC-03 | -CH₃ | -4-F-C₆H₄ | 88 |
| IZC-04 | -C₂H₅ | -C₆H₅ | 79 |
| IZC-05 | -C₂H₅ | -4-Cl-C₆H₄ | 75 |
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| IZC-01 | 16 | 32 | >64 |
| IZC-02 | 8 | 16 | 32 |
| IZC-03 | 4 | 8 | 16 |
| IZC-04 | 32 | 64 | >64 |
| IZC-05 | 16 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the synthesis and evaluation of isoxazole-5-carboxamides.
Caption: Synthetic workflow for isoxazole-5-carboxamides.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Structure-Activity Relationship (SAR) concept map.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. protocols.io [protocols.io]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Note: Cell-Based Assays for Efficacy Evaluation of Isoxazole-5-carboxamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole-5-carboxamide derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] In oncological research, these compounds have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines, such as those for melanoma, colon, breast, and liver cancer.[2][4][5] This broad activity makes them promising candidates for novel therapeutic agents.[6]
Evaluating the efficacy of new chemical entities like Isoxazole-5-carboxamides requires a systematic approach using a panel of robust cell-based assays. These assays are crucial for determining a compound's potency (e.g., IC50), elucidating its mechanism of action, and understanding its effects on fundamental cellular processes such as proliferation, cell cycle progression, and programmed cell death (apoptosis).[7][8]
This document provides detailed protocols for a suite of essential cell-based assays to comprehensively evaluate the in vitro efficacy of this compound compounds:
-
Cell Viability Assay (MTT/MTS): To quantify cytotoxicity and determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay (Annexin V/PI Staining): To identify and quantify apoptotic and necrotic cell populations, clarifying the mechanism of cell death.
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate the compound's impact on cell cycle progression.
These protocols offer a foundational framework for the initial screening and characterization of this compound derivatives in a drug discovery pipeline.
Experimental Workflow Overview
The overall workflow for evaluating an this compound compound involves treating cultured cancer cells with the compound and then subjecting them to various assays to measure its effects on viability, apoptosis, and the cell cycle.
Caption: A flowchart illustrating the sequential steps for evaluating compound efficacy.
Protocol 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO or Solubilization Buffer
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize MTT into insoluble purple formazan crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by shaking on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| B16F1 (Melanoma) | This compound A | 48 | 7.55 |
| Colo205 (Colon) | This compound A | 48 | 15.20 |
| MCF-7 (Breast) | This compound A | 48 | 25.80 |
| HepG2 (Liver) | This compound A | 48 | 12.45 |
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[15]
Caption: The differential staining of cells based on membrane integrity and PS exposure.
Materials:
-
Treated and untreated cells (1 x 10^6 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[16]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells (including supernatant for floating cells) after treatment. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic.
Data Presentation: Apoptosis Analysis
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Untreated Control | 0 | 95.1 | 2.5 | 1.4 | 1.0 |
| This compound A | 10 (IC50) | 48.5 | 25.3 | 22.1 | 4.1 |
| This compound A | 20 (2x IC50) | 15.2 | 35.8 | 43.5 | 5.5 |
Protocol 3: Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[18]
Materials:
-
Treated and untreated cells (1-2 x 10^6 cells per sample)
-
PBS
-
Cold 70% ethanol[19]
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)[19]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after compound treatment. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with 1 mL of cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[20] Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[19]
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet twice with PBS to remove residual ethanol.[21]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution to ensure that only DNA is stained. Incubate for 30 minutes at 37°C.[20]
-
PI Staining: Add 400 µL of PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 0 | 55.4 | 28.1 | 16.5 |
| This compound A | 10 (IC50) | 45.2 | 15.5 | 39.3 |
| This compound A | 20 (2x IC50) | 30.1 | 10.2 | 59.7 |
Potential Signaling Pathway Modulation
Isoxazole derivatives have been shown to modulate various cellular signaling pathways.[6] A common mechanism for anticancer compounds involves the inhibition of pro-survival pathways like the PI3K/Akt pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival. Further investigation using techniques like Western blotting would be required to confirm the specific molecular targets.
Caption: A simplified diagram of the PI3K/Akt pathway, a potential target for anticancer compounds.
References
- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. assaygenie.com [assaygenie.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Molecular Docking Studies of Isoxazole-5-carboxamide Derivatives with VEGFR2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of isoxazole-5-carboxamide derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document is intended to guide researchers in the virtual screening and rational design of novel anti-angiogenic agents.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Consequently, VEGFR2 has emerged as a significant target for the development of anticancer therapies. This compound derivatives have shown promise as potent inhibitors of VEGFR2, exhibiting significant anti-proliferative activities. Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of these small molecules with the VEGFR2 active site, thereby facilitating the identification and optimization of lead compounds.
VEGFR2 Signaling Pathway
VEGFR2 activation by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[2] Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-AKT signaling axes.[2] Understanding this pathway is essential for contextualizing the mechanism of action of VEGFR2 inhibitors.
References
Application Notes and Protocols for Isoxazole-5-carboxamide in Anti-inflammatory Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of isoxazole-5-carboxamide derivatives in the development of novel anti-inflammatory agents. This document includes summaries of biological activity, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] this compound derivatives, in particular, have emerged as a promising class of compounds for the development of new anti-inflammatory drugs. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4] This document outlines the application of this chemical class in anti-inflammatory drug discovery and provides detailed protocols for their synthesis and evaluation.
Data Presentation
The anti-inflammatory potential of various this compound derivatives has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative data from published research, providing a comparative view of their activity.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound Derivatives
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| A13 | 64 | 13 | 4.92 | [3][4] |
| B2 | >1000 | 48.3 | >20.7 | [3] |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Ratio: A higher value indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Rat Paw Edema Model
| Compound ID | Dose (mg/kg) | Time after Carrageenan (hours) | % Edema Inhibition | Reference |
| 5b | 10 | 2 | 75.68 | [5] |
| 3 | 76.71 | [5] | ||
| 5c | 10 | 2 | 74.48 | [5] |
| 3 | 75.56 | [5] | ||
| 5d | 10 | 2 | 71.86 | [5] |
| 3 | 72.32 | [5] | ||
| Diclofenac Sodium | 10 | 2 | 74.22 | [5] |
| 3 | 73.62 | [5] |
% Edema Inhibition: The percentage reduction in paw swelling compared to a control group.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below. These protocols are based on established methods from the scientific literature.
Protocol 1: General Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives
This protocol describes the coupling of a carboxylic acid with an amine to form the target carboxamide.
Materials:
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid
-
Appropriate aniline derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Argon gas
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (e.g., silica gel, n-hexane, ethyl acetate)
Procedure:
-
Dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent) in DCM in a round-bottom flask.
-
Add DMAP (0.2 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the mixture under an argon atmosphere at room temperature for 30 minutes.
-
Add the desired aniline derivative (1.05 equivalents) to the reaction mixture.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography using a suitable solvent system (e.g., n-hexane:ethyl acetate).[6]
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of test compounds.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, enzymes, test compounds, and arachidonic acid.
-
Assay Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed by 20 µL of arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[7]
Protocol 3: In Vivo Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats (or other suitable rodent model)
-
Carrageenan (1% w/v in saline)
-
Test compound and reference drug (e.g., Diclofenac Sodium)
-
Vehicle for compound administration (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., control, reference, and test compound groups).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or reference drug to the respective groups (e.g., intraperitoneally or orally) at a specific time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[8][9]
-
Calculation: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isoxazole-5-carboxamide-based Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoxazole-based compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When combined with a sulfonamide moiety, a well-established pharmacophore, the resulting hybrid molecules often show potent and selective inhibitory activity against various enzymes, such as carbonic anhydrases (CAs).[3][4] This document provides a detailed protocol for a general and robust synthetic route to prepare isoxazole-5-carboxamide-based sulfonamides, starting from readily available materials. The described methodology involves the construction of the isoxazole ring, followed by amide bond formation with a sulfonamide-containing amine.
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as oxalyl chloride, thionyl chloride, and chlorosulfonic acid are corrosive and moisture-sensitive and should be handled with extreme care. Anhydrous solvents and dry glassware are crucial for the success of many of the described reactions.[5]
Overall Synthetic Workflow
The synthesis is typically achieved through a multi-step process that begins with the formation of the isoxazole core, followed by functional group manipulations to introduce the carboxamide and sulfonamide moieties.
Caption: General multi-step synthesis of this compound-based Sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Aryl-isoxazole-3-carboxylate
This protocol describes the synthesis of the isoxazole core via the cyclization of a β-ketoester with hydroxylamine.[4]
Materials:
-
Substituted ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted ethyl 2,4-dioxo-4-phenylbutanoate in anhydrous ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and sodium ethoxide to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl 5-aryl-isoxazole-3-carboxylate.
Protocol 2: Synthesis of 5-Aryl-isoxazole-3-carboxylic Acid
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key intermediate for amide coupling.[4][6]
Materials:
-
Ethyl 5-aryl-isoxazole-3-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the ethyl 5-aryl-isoxazole-3-carboxylate in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH·H₂O to the solution and stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid, which is often pure enough for the next step.
Protocol 3: Amide Coupling to Synthesize N-(4-sulfamoylphenyl)-5-aryl-isoxazole-3-carboxamide
This protocol describes the final amide bond formation between the isoxazole-carboxylic acid and a sulfonamide-bearing amine, such as sulfanilamide.[1][7]
Materials:
-
5-Aryl-isoxazole-3-carboxylic acid (1.0 eq)
-
4-Aminobenzenesulfonamide (Sulfanilamide) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Suspend the 5-aryl-isoxazole-3-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add EDC and DMAP to the suspension.
-
Stir the mixture at room temperature for 30 minutes. The solution should become clear as the active ester intermediate forms.
-
Add 4-aminobenzenesulfonamide to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final this compound-based sulfonamide.
Caption: Mechanism of EDC/DMAP catalyzed amide coupling.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of isoxazole-carboxamide derivatives.
Table 1: Representative Yields for Isoxazole-Carboxamide Synthesis This table presents yields from coupling reactions of 5-methyl-3-phenylisoxazole-4-carboxylic acid with various aniline derivatives.[7]
| Compound ID | Aniline Derivative | Solvent System (Purification) | Yield (%) |
| 2a | 4-Chloro-2,5-dimethoxyaniline | n-hexane: ethyl acetate (3:2) | 67 |
| 2b | 4-Bromo-2,5-dimethoxyaniline | n-hexane: ethyl acetate (3:2) | 71 |
| 2c | 2,5-Dimethoxyaniline | n-hexane: ethyl acetate (1:1) | 69 |
| 2d | 4-Fluoroaniline | n-hexane: ethyl acetate (3:2) | 75 |
| 2e | 4-(Trifluoromethyl)aniline | n-hexane: ethyl acetate (4:1) | 78 |
| 2f | 4-Nitroaniline | DCM: ethyl acetate (9:1) | 81 |
Table 2: Carbonic Anhydrase (CA) Inhibitory Activity This table shows the potent inhibitory activity of synthesized isoxazole-sulfonamides against key human (h) CA isoforms.[3]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA VII (Ki, nM) |
| A | 78.4 | 0.5 | 55.3 | 4.3 |
| B | 157.3 | 0.9 | 67.8 | 5.1 |
| C | 102.5 | 1.2 | 72.1 | 6.8 |
| D | 98.6 | 1.8 | 48.9 | 7.2 |
| Acetazolamide (Standard) | 250 | 12 | 74 | 2.5 |
(Compound structures A-D are specific 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives from the cited literature)
Troubleshooting & Optimization
-
Low Yield in Cyclization (Protocol 1): Ensure anhydrous conditions, as water can interfere with the reaction. The choice of base and solvent may need optimization for specific substrates.
-
Incomplete Hydrolysis (Protocol 2): If TLC shows remaining starting material, increase the reaction time or the equivalents of LiOH. Ensure adequate mixing, especially if the material is poorly soluble.
-
Low Yield in Amide Coupling (Protocol 3): The carboxylic acid must be free of water. Ensure high-purity coupling reagents. For poorly reactive amines, switching to a more potent coupling agent system (e.g., HATU/DIPEA) or converting the carboxylic acid to an acid chloride (using SOCl₂ or oxalyl chloride) prior to adding the amine may improve yields.[6]
-
Side Reactions: The primary side reaction in sulfonamide synthesis is di-sulfonylation if a primary amine is reacted with excess sulfonyl chloride.[5] When using coupling agents like EDC, ensure the temperature is controlled to prevent side reactions like the formation of N-acylurea byproducts.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Yield of Isoxazole-5-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Isoxazole-5-carboxamides. Our aim is to facilitate higher reaction yields and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain Isoxazole-5-carboxamides?
A1: The primary methods for synthesizing the isoxazole core, which is then converted to the carboxamide, include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Once the isoxazole-5-carboxylic acid or its ester derivative is formed, it is typically coupled with a desired amine using standard amide bond formation techniques to yield the final Isoxazole-5-carboxamide.[2][3]
Q2: How do solvent and temperature influence the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are critical parameters. The choice of solvent can impact reactant solubility, reaction rates, and the regioselectivity of cycloaddition reactions.[1] Temperature optimization is crucial for managing reaction kinetics; excessively high temperatures can promote side reactions and decomposition, while low temperatures may lead to slow or incomplete reactions.[1]
Q3: I'm observing the formation of isomeric products. How can I improve the regioselectivity?
A3: Isomer formation is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric properties of the reacting molecules. To favor a specific isomer, you can modify substituents to leverage these effects or employ regioselective catalysts.[4] For instance, in the synthesis of 3,4-disubstituted isoxazoles, using internal alkynes or alternative routes like enamine-based [3+2] cycloadditions can improve regioselectivity.[5]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Decomposition of Nitrile Oxide Intermediate | Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile, minimizing decomposition. | [5] |
| Dimerization of Nitrile Oxide (Furoxan Formation) | Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration, favoring the desired cycloaddition over dimerization. A slight excess of the alkyne dipolarophile can also be beneficial. | [1][4] |
| Sub-optimal Reaction Conditions | Experiment with different solvents and reaction temperatures to find the optimal conditions for your specific substrates. | [1] |
| Reactant Decomposition | If starting materials are sensitive, consider using milder reaction conditions, such as lower temperatures or less aggressive bases or catalysts. | [1] |
| Inefficient Amide Coupling | Ensure the use of appropriate coupling agents (e.g., EDC, HOBt) and bases (e.g., TEA, DMAP). The reaction should be carried out under anhydrous conditions to prevent hydrolysis of activated intermediates. | [2][3] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of 5-Isoxazolone Byproduct
When synthesizing 3-substituted isoxazole-5-carboxylates from β-keto esters and hydroxylamine, the formation of the isomeric 5-isoxazolone is a common side reaction.
Mitigation Strategies:
| Strategy | Detailed Explanation | Citation |
| pH Control | The pH of the reaction medium is a critical factor. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, whereas neutral or basic conditions can promote the formation of the 5-isoxazolone byproduct. Careful control of pH, often through the use of a buffer or a specific acid catalyst, is crucial. | [4] |
| Use of Protecting Groups | An advanced method involves using a protected form of hydroxylamine or a modified β-keto ester. This can steer the cyclization pathway towards the desired product and prevent the formation of the 5-isoxazolone. | [4] |
Competing Pathways in β-Keto Ester Reactions
Caption: Influence of pH on product formation from β-keto esters.
Issue 3: Hydrolysis of the Ester Group
During the synthesis or workup, the ester functionality of an isoxazole-5-carboxylate intermediate can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of water under acidic or basic conditions.
Preventative Measures:
| Measure | Implementation | Citation |
| Anhydrous Conditions | Ensure all reagents and solvents are thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | [4] |
| Neutral Workup | During the workup procedure, use neutral washes, such as brine, and avoid strong acids or bases if your product is susceptible to hydrolysis. | [4] |
| Robust Ester Protecting Group | If hydrolysis remains a persistent issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is generally more resistant to hydrolysis. | [4] |
Experimental Protocols
General Protocol for this compound Synthesis via Amide Coupling
This protocol outlines the coupling of an Isoxazole-5-carboxylic acid with an amine to form the target carboxamide.
-
Dissolution: Dissolve the Isoxazole-5-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Coupling Agents: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq.) and an activator such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq.).[2][6]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with a mild acidic solution (e.g., 1M HCl), followed by a mild basic solution (e.g., saturated NaHCO₃), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Amide Coupling Workflow
Caption: Key components for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor aqueous solubility of Isoxazole-5-carboxamide derivatives
Welcome to the technical support center for researchers working with isoxazole-5-carboxamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the poor aqueous solubility of these compounds, a common hurdle in their development.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit such low aqueous solubility?
A1: The poor aqueous solubility of these derivatives is a common challenge stemming from their physicochemical properties. Many of these compounds are characterized by a rigid, crystalline structure and significant lipophilicity (hydrophobicity). This often places them in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] The low solubility limits the dissolution rate in aqueous media, which is a prerequisite for absorption and achieving therapeutic effect.[2]
Q2: What are the primary strategies I can employ to improve the solubility of my compound?
A2: Several formulation strategies are effective for enhancing the aqueous solubility and bioavailability of this compound derivatives. The most common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area, which can significantly improve the dissolution rate.[1][2] Nanosuspensions, which are colloidal dispersions of nano-sized drug particles, are a particularly promising approach.[3][4][5]
-
Solid Dispersions: This involves dispersing the drug within a hydrophilic polymer matrix at a molecular level.[1] Creating an amorphous solid dispersion can lead to higher apparent solubility and faster dissolution compared to the original crystalline form.[6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively mask the hydrophobic parts of the drug molecule, thereby increasing its aqueous solubility.[1][8][9]
-
Lipid-Based Formulations: For lipophilic derivatives, formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nano-emulgels can improve both solubility and absorption.[1][10]
Q3: How do I select the most appropriate solubility enhancement technique for my specific derivative?
A3: The optimal technique depends on the unique physicochemical properties of your compound. A thorough pre-formulation study is essential.[1] The diagram below provides a general decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or Incomplete Drug Dissolution
| Potential Cause | Troubleshooting Suggestion | Citation |
| Poor wettability of the drug powder. | Add a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) to the dissolution medium to improve wetting. | [1] |
| Agglomeration of particles. | Ensure adequate agitation during the experiment. For formulated powders, consider particle size reduction techniques prior to formulation. | [1] |
| Insufficient sink conditions in the dissolution medium. | Increase the volume of the dissolution medium. The total volume should be at least three times that required to form a saturated solution of the drug. | [1] |
| Drug degradation in the dissolution medium. | Verify the stability of your compound at the pH and temperature of the dissolution medium. Adjust conditions or use a more suitable medium if degradation is observed. | [1] |
Issue 2: Drug Precipitation During Dissolution Testing
| Potential Cause | Troubleshooting Suggestion | Citation |
| Supersaturation followed by crystallization. | This is common with amorphous solid dispersions. Incorporate a precipitation inhibitor, such as HPMC (hydroxypropyl methylcellulose), into your formulation to maintain the supersaturated state. | [1] |
| Change in pH causing the drug to fall out of solution. | Use biorelevant dissolution media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) that better mimic physiological pH changes to assess this effect. | [1] |
| Common ion effect. | If using a salt form of the derivative, be aware of ions in your buffer that could decrease solubility. Consider using alternative buffer systems. |
Issue 3: High Variability in Experimental Results
| Potential Cause | Troubleshooting Suggestion | Citation |
| Inconsistent formulation preparation. | Ensure a consistent and validated manufacturing process. For solid dispersions, ensure uniform mixing; for nanosuspensions, control homogenization parameters. | [1] |
| Variations in particle size distribution. | Characterize the particle size distribution of your drug substance and final formulation for each batch to ensure consistency. | [1] |
| Adsorption of the compound to plasticware. | Use low-binding plates and labware, or pre-treat the materials with a blocking agent, especially for highly lipophilic compounds. | [1] |
Quantitative Data Summary
The following table presents hypothetical data for a representative this compound derivative ("Compound Isox-A") to illustrate the potential improvement in aqueous solubility using different enhancement techniques.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Fold Increase | Key Carrier/Excipient |
| Unprocessed Compound Isox-A | 0.5 | 1.0 | N/A |
| Micronized Suspension | 2.5 | 5 | N/A |
| Nanosuspension | 25 | 50 | Poloxamer 188 |
| Solid Dispersion (1:5 Drug:Polymer) | 60 | 120 | PVP K30 |
| Cyclodextrin Complex (1:1 Molar Ratio) | 45 | 90 | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) |
| Nano-emulgel | 85 | 170 | Mineral Oil, Tween 80 |
Note: Data is illustrative and actual results will vary based on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common lab-scale method for preparing a solid dispersion to enhance solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jddtonline.info [jddtonline.info]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Amino-5-benzoylisoxazole-3-carboxamide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis and optimization of 4-Amino-5-benzoylisoxazole-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 4-Amino-5-benzoylisoxazole-3-carboxamide scaffold?
A1: The isoxazole ring is typically synthesized through two primary pathways: the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] For the target molecule, a plausible route involves the reaction of a suitably substituted β-ketoamide with a source of hydroxylamine or the cycloaddition of a benzoyl-substituted nitrile oxide with an amino-carboxamide alkyne derivative.
Q2: My reaction yield is consistently low. What are the initial parameters I should investigate?
A2: Low yields in isoxazole synthesis are a common issue. Key parameters to investigate include:
-
Reactant Quality: Ensure starting materials are pure and free of contaminants that could lead to side reactions.
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or decomposition of starting materials or products. A systematic screening of temperatures is recommended.[3]
-
Solvent Choice: The solvent affects reactant solubility and reaction rates. Common solvents for isoxazole synthesis include acetonitrile, DMF, and DMSO.[3]
-
Base Selection: The choice and amount of base can be critical, especially for in situ generation of nitrile oxides.[3]
Q3: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
A3: Common side reactions include the formation of isomeric products, dimerization of the nitrile oxide to form furoxans, and reactant decomposition.[3][4] To minimize these:
-
Control Regioselectivity: The formation of isomers can be influenced by solvent polarity and the use of catalysts like copper(I) or ruthenium(II).[4][5]
-
Minimize Dimerization: To reduce nitrile oxide dimerization, you can try slow addition of the nitrile oxide precursor or use a larger excess of the alkyne dipolarophile.[4]
-
Milder Conditions: If reactant or product decomposition is suspected, consider using milder reaction conditions, such as lower temperatures or a less aggressive base.[3]
Q4: How do solvent and temperature influence the reaction outcome?
A4: Solvent and temperature are critical. The solvent choice can impact reactant solubility, reaction rate, and regioselectivity.[3] Temperature optimization is crucial for managing reaction kinetics; high temperatures may cause decomposition, while low temperatures can result in very slow or incomplete reactions.[3]
Q5: What are the best practices for the purification of the final 4-Amino-5-benzoylisoxazole-3-carboxamide product?
A5: The target molecule, with its amino and carboxamide groups, is expected to be polar. Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of eluent for chromatography will depend on the specific polarity of the product and impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide.
| Problem | Possible Cause | Troubleshooting Steps & Optimization |
| Low or No Product Yield | Inefficient nitrile oxide generation (if applicable). | - Ensure the base used (e.g., triethylamine) is appropriate and of high quality.[3] - Verify the quality of the nitrile oxide precursor (e.g., hydroximoyl chloride). |
| Poor reactant solubility. | - Select a solvent where all reactants are fully soluble at the reaction temperature (e.g., DMF, DMSO).[3] | |
| Suboptimal reaction temperature. | - Systematically screen a range of temperatures (e.g., 60°C to 90°C) to find the optimal condition.[3] | |
| Reactant decomposition. | - Use milder reaction conditions, such as lower temperatures or a less reactive base.[3] | |
| Formation of Impurities & Side Products | Isomeric products formed. | - Adjust solvent polarity; more polar solvents can sometimes enhance regioselectivity.[3] - Experiment with catalysts (e.g., Cu(I)) to direct the reaction towards the desired regioisomer.[4] |
| Nitrile oxide dimerization (furoxan formation). | - Add the nitrile oxide precursor slowly to the reaction mixture to keep its concentration low.[4] - Use an excess of the dipolarophile (alkyne component).[4] | |
| Unreacted starting materials. | - Increase reaction time or temperature. - Ensure stoichiometric balance of reactants. | |
| Product Purification Issues | Difficulty in separating product from starting materials. | - Optimize the mobile phase for column chromatography to achieve better separation. - Attempt recrystallization with various solvent mixtures. |
| Product appears unstable during workup or purification. | - Use milder workup conditions (e.g., avoid strong acids/bases). - Minimize exposure to high heat during solvent evaporation. |
Experimental Protocols
Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is a representative method based on established procedures for synthesizing substituted isoxazoles.
-
Preparation of Nitrile Oxide Precursor: To a solution of benzaldoxime (1.0 eq) in a suitable solvent like DMF, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). This generates the corresponding hydroximoyl chloride in situ.
-
Cycloaddition: In a separate flask, dissolve the alkyne component, 2-amino-3-butynamide (1.0 eq), in the same solvent.
-
Reaction: Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.5 eq), to the hydroximoyl chloride solution to generate the nitrile oxide in situ. Immediately follow with the slow addition of this mixture to the alkyne solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80°C and monitor its progress by TLC. The reaction may take several hours.[3]
-
Workup: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical results from an optimization study for the synthesis of a 3,4,5-trisubstituted isoxazole, illustrating the impact of different parameters.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (1.5) | CH₃CN | 80 | 12 | 45 |
| 2 | DIPEA (1.5) | CH₃CN | 80 | 12 | 55 |
| 3 | DIPEA (1.5) | DMF | 80 | 12 | 70 |
| 4 | DIPEA (1.5) | DMSO | 80 | 12 | 68 |
| 5 | DIPEA (1.5) | DMF | 60 | 24 | 50 |
| 6 | DIPEA (1.5) | DMF | 100 | 8 | 65 (decomposition observed) |
| 7 | DIPEA (1.5) | DMF | 80 | 12 | 70 |
| 8 | DIPEA (2.0) | DMF | 80 | 12 | 72 |
Data is illustrative and based on general principles of isoxazole synthesis optimization.[3][5][6]
Visualizations
General Synthetic Workflow
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Isoxazole-5-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of Isoxazole-5-carboxylates. This resource is intended for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Isoxazole-5-carboxylates, offering potential causes and solutions in a question-and-answer format.
Question 1: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazole regioisomers. How can I improve the selectivity for the desired Isoxazole-5-carboxylate (3,5-disubstituted isomer)?
Answer:
Poor regioselectivity in the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is a common challenge.[1] The formation of the 3,5-disubstituted isomer is often favored due to electronic and steric factors, but reaction conditions can significantly influence the outcome.[1][2] Here are several strategies to enhance the regioselectivity for the 3,5-isomer:
-
Catalyst Selection: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Consider using CuI or generating the Cu(I) catalyst in situ from CuSO₄ and a reducing agent.[1]
-
Solvent Choice: The polarity of the solvent can impact the regiochemical outcome. Less polar solvents may favor the formation of the 3,5-isomer.[1]
-
Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne play a crucial role.[3] Large, bulky substituents will tend to orient themselves away from each other in the transition state, which generally favors the 3,5-isomer in reactions with terminal alkynes.[1]
Question 2: I am observing a significant amount of a dimeric byproduct in my reaction, which I suspect is a furoxan. How can I prevent its formation?
Answer:
The formation of a furoxan (1,2,5-oxadiazole N-oxide) is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[3] This is particularly prevalent when the concentration of the dipolarophile (the alkyne) is low or when the nitrile oxide is highly reactive towards self-condensation.[3] To minimize this, consider the following:
-
In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in situ in the presence of the dipolarophile. This can be achieved by the slow addition of the oxidizing agent (for an aldoxime precursor) to the reaction mixture containing the alkyne.[3] This keeps the concentration of the nitrile oxide low at any given time, favoring the cycloaddition over dimerization.[3]
-
Reaction Conditions: The choice of solvent and temperature can influence the relative rates of dimerization and cycloaddition. Experiment with different solvents and lower reaction temperatures to find the optimal conditions that favor the desired product.[3]
Question 3: My reaction of a β-keto ester with hydroxylamine is yielding a significant amount of a 5-isoxazolone byproduct instead of the desired 3-substituted isoxazole-5-carboxylate. How can I minimize this?
Answer:
The formation of 5-isoxazolone is a known byproduct in this synthetic route, and its formation is highly dependent on the reaction conditions.[3] Here are key factors to control:
-
pH Control: The pH of the reaction medium is a critical factor.[3] Acidic conditions generally favor the formation of the 3-substituted isoxazole, whereas neutral or basic conditions can promote the formation of the isomeric 5-isoxazolone.[3] Careful control of the pH, potentially through the use of a buffer or a specific acid catalyst, is crucial.
-
Protecting Groups: An advanced strategy involves using a protected form of hydroxylamine or a modified β-keto ester to prevent the formation of the 5-isoxazolone byproduct.[3]
Question 4: I am experiencing low yields of the desired isoxazole product. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, including inefficient generation of the reactive intermediate, decomposition of starting materials, or suboptimal reaction conditions.[2]
-
Inefficient Nitrile Oxide Generation: The method for generating the nitrile oxide is critical. Ensure that the chosen method (e.g., in situ generation from aldoximes using a mild oxidant or from hydroximoyl chlorides with a base) is compatible with your specific substrates and reaction conditions.[2]
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[2] Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials or the desired product.[2]
-
Purification Challenges: Isoxazoles can sometimes be difficult to purify. Ensure that you are using appropriate chromatographic conditions to effectively separate your product from any byproducts or unreacted starting materials.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Isoxazole-5-carboxylates.
Q1: What are the primary synthetic routes to Isoxazole-5-carboxylates?
A1: The two most common methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds (or their equivalents like β-enamino diketones) with hydroxylamine.[4][5]
Q2: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A2: In the reaction between a nitrile oxide and a terminal alkyne, the regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[1][2] Typically, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1] Sterically, bulky groups on either the nitrile oxide or the alkyne will favor a transition state that minimizes steric hindrance, also promoting the formation of the 3,5-isomer.[1]
Q3: Are there methods to favor the formation of the 3,4-disubstituted isoxazole regioisomer?
A3: Yes, while the 3,5-isomer is often the major product with terminal alkynes, the synthesis of 3,4-disubstituted isoxazoles can be achieved.[1] Strategies include the use of internal alkynes, which can lead to 3,4,5-trisubstituted isoxazoles, and careful selection of substituents that can electronically or sterically favor the 3,4-regioisomer.[1][6] Mechanochemical methods have also been reported to provide regiocontrol.[7]
Q4: How can I avoid the hydrolysis of the carboxylate ester group during synthesis or workup?
A4: Hydrolysis of the ester to the corresponding carboxylic acid can occur under acidic or basic conditions, especially in the presence of water.[3] To prevent this, ensure that all reagents and solvents are anhydrous and that the reaction is conducted under an inert atmosphere.[3] During the workup, use a neutral wash, such as brine, and avoid strong acids or bases if your product is sensitive.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from β-Enamino Diketones and Hydroxylamine
| Entry | Solvent | Additive (equiv.) | Temperature (°C) | Regioisomeric Ratio (3,4-isomer : 4,5-isomer) | Combined Yield (%) |
| 1 | Dioxane | - | 100 | 1:1 | 95 |
| 2 | Toluene | - | 110 | 1:1.2 | 96 |
| 3 | Acetonitrile | - | 80 | 1:1.5 | 98 |
| 4 | Methanol | - | 60 | 1:2.3 | 99 |
| 5 | Ethanol | Pyridine (1.4) | 80 | >99:1 (favoring 4,5-isomer) | 85 |
| 6 | Dichloromethane | BF₃·OEt₂ (1.2) | Room Temp | >99:1 (favoring 3,4-isomer) | 80 |
Data synthesized from information presented in a study on the regioselective synthesis of isoxazoles from β-enamino diketones.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition
This is a generalized protocol and may require optimization for specific substrates.
-
Nitrile Oxide Generation:
-
In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane or THF.[3]
-
Add a base, for example, triethylamine (1.1 eq.).[3]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
-
Cycloaddition:
-
Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[3]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ethyl 3-aryl-isoxazole-5-carboxylate.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity.
Caption: Competing pathways of nitrile oxide leading to product or byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Isoxazole-5-Carboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of Isoxazole-5-carboxamide compounds. These compounds often exhibit poor aqueous solubility, which is a primary obstacle to achieving therapeutic concentrations in systemic circulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound compounds?
A1: The principal challenges are typically rooted in their physicochemical properties. Many this compound derivatives have low aqueous solubility and may also possess poor membrane permeability. This often classifies the[1][2]m as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds. Poor solubility leads to [1][3]a low dissolution rate in gastrointestinal fluids, which severely limits the concentration of the drug available for absorption into the bloodstream.
Q2: What are the most [1]effective general strategies to enhance the bioavailability of these compounds?
A2: A variety of formulation and chemical modification strategies can be employed. The most common and effective approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area, which can enhance the dissolution rate.
-
Amorphous Solid Dis[1][4]persions (ASDs): Dispersing the drug in a hydrophilic polymer matrix can create an amorphous form, which typically has higher solubility and a faster dissolution rate than its crystalline counterpart.
-
Lipid-Based Formula[1][5][6]tions: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs. A nano-emulgel formulatio[1]n, for instance, has been shown to improve the potency of an isoxazole-carboxamide derivative.
-
Complexation: Usi[7][8]ng agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the drug molecule.
-
Prodrug Approach: [4] Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that converts to the active parent drug in vivo.
Q3: How do I select th[9][10]e best bioavailability enhancement strategy for my specific compound?
A3: The choice of strategy depends on the specific physicochemical properties of your compound, such as its solubility, permeability, melting point, and logP. A logical approach is necessary to identify the primary barrier to absorption.
Troubleshooting Experimental Issues
This section addresses specific problems you might encounter during formulation development and evaluation.
Issue 1: Low and Inconsistent In Vitro Dissolution Results
Problem: You observe low drug release or high variability between samples during dissolution testing of your formulation.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Wettability / Particle Agglomeration | 1. Add a small amount of surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium to improve wetting. 2. Employ particle [1]size reduction techniques (micronization, nanosuspension) prior to formulation. |
| Insufficient Sink C[2]onditions | 1. Ensure the volume of the dissolution medium is at least three times the volume required to form a saturated solution of the drug. 2. If solubility is[1] exceptionally low, consider using a medium with surfactants or biorelevant media (Simulated Gastric/Intestinal Fluid - SGF/SIF). |
| Inconsistent Formul[1]ation Preparation | 1. For solid dispersions, ensure uniform mixing and complete solvent evaporation. 2. For nanosuspensi[2]ons, optimize homogenization or milling parameters to achieve a narrow particle size distribution. |
| Drug Degradation | 1. Verify the chemical stability of your compound at the pH of the dissolution medium. 2. Use HPLC to chec[1]k for degradation products in the dissolution samples over time. |
Issue 2: Promising In Vitro Data but Poor In Vivo Bioavailability
Problem: Your formulation shows excellent dissolution in vitro, but pharmacokinetic (PK) studies in animal models reveal low plasma concentrations (AUC, Cmax).
| Potential Cause | Troubleshooting Steps & Recommendations |
| Low Intestinal Permeability | 1. Conduct an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. 2. If permeability [2]is low, consider a prodrug approach to transiently increase lipophilicity. |
| Extensive First-Pas[9]s Metabolism | 1. Assess the compound's stability in liver microsomes or S9 fractions to determine its intrinsic clearance. 2. If metabolism is[11] high, chemical modification of metabolic soft spots on the molecule may be necessary. |
| Efflux by Transporters (e.g., P-gp) | 1. Perform a Caco-2 assay in the presence and absence of a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil). A significant increase in transport in the presence of the inhibitor suggests your compound is a P-gp substrate. 2. Some formulation[11] excipients can inhibit P-gp; consider incorporating these into your formulation. |
| Precipitation in the GI Tract | 1. Supersaturated solutions created by amorphous solid dispersions can be prone to precipitation. 2. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation to maintain a supersaturated state. |
Experimenta[12]l Protocols & Methodologies
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method is suitable for thermally labile compounds and involves dissolving both the drug and a polymer carrier in a common solvent, followed by solvent removal.
Materials:
-
This compound derivative
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g.[11][12], methanol, acetone, dichloromethane)
Procedure:
-
Dis[11]solution: Dissolve the this compound compound and the selected polymer in the organic solvent at a predetermined ratio (e.g., 1:2 or 1:4 drug-to-polymer). Ensure a clear solution is formed.
-
Solvent Evaporation[11][13]: Evaporate the solvent using a rotary evaporator under reduced pressure. Maintain a controlled temperature (e.g., 40°C) to avoid thermal degradation.
-
Drying: Dry the r[11]esulting solid film or powder in a vacuum oven overnight to remove all residual solvent.
-
Characterization: [11]
Protocol 2: Prepa[2]ration of a Nanosuspension by High-Pressure Homogenization (HPH)
This is a top-down method that reduces the particle size of the drug to the nanometer range, significantly increasing the surface area for dissolution.
Materials:
-
Isoxa[3]zole-5-carboxamide derivative (micronized, if possible)
-
Stabilizer/Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Pre-suspension: Disperse the drug powder in an aqueous solution containing the stabilizer.
-
Homogenization: Force the suspension through the high-pressure homogenizer. The process relies on cavitation forces to break down the drug microparticles into nanoparticles.
-
Cycling: Repeat t[4][15]he homogenization cycle multiple times (e.g., 10-20 cycles) until the desired particle size is achieved.
-
Characterization: [4]
-
Particle Size & Distribution: Measure using Photon Correlation Spectroscopy (PCS) or laser diffraction.
-
Physical Stabil[16]ity: Monitor particle size over time to ensure no significant aggregation or crystal growth occurs.
-
Protocol 3: Stand[17]ard In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to evaluate the oral bioavailability of a formulated compound.
Procedure:
-
Animal Acclimatization: Acclimatize adult male Sprague Dawley or Wistar rats for at least one week under controlled conditions (temperature, humidity, light/dark cycle).
-
Dosing: Fast the [17]rats overnight (with access to water). Administer the formulated[17] this compound compound via oral gavage at a specific dose (e.g., 10 mg/kg). A control group should re[17]ceive the pure (unformulated) drug, and another group should receive an intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect samples into tube[17]s containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: [17]Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Relative bioavailability [17]is calculated by comparing the AUC of the test formulation to the control formulation.
Data & Visualizations
Table 1: Comparison of Bioavailability Enhancement Strategies (Illustrative Data)
| Strategy | Formulation Details | Fold Increase in Solubility | Fold Increase in AUC (Oral) | Key Advantage |
| Micronization | Particle Size: 2-5 µm | ~2-fold | 1.5-fold | Simple, scalable process. |
| Nanosuspension | Particle Size: ~250 nm; Stabilizer: Poloxamer 188 | >50-fold | 5.2-fold | Significant increase in dissolution velocity. |
| Amorphous Solid Dis[18]persion | 1:4 Drug:PVP K30 Ratio | >100-fold | 8.7-fold | Creates a high-energy state for improved solubility. |
| SMEDDS | Oil:Surf[12]actant:Co-surfactant (30:40:30) | Forms nanoemulsion in situ | 6.4-fold | Presents drug in a solubilized state for absorption. |
| Prodrug | Ester prodrug of parent compound | 143-fold (in specific buffer) | 1.5-fold (of free parent drug) | Can overcome permeability barriers and/or reduce metabolism. |
Note: Data is hypothe[9][19]tical and for illustrative purposes to demonstrate potential improvements.
Diagrams (Graphviz DOT)
Caption: Workflow for selecting a suitable bioavailability enhancement strategy.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Importance of bioavailability in achieving therapeutic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. ijpbr.in [ijpbr.in]
- 16. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in the synthesis of the isoxazole core
Technical Support Center: Isoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of the isoxazole core.
Section 1: Troubleshooting 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a fundamental and versatile method for synthesizing isoxazoles and isoxazolines.[1][2][3] However, achieving high yields can be challenging due to the nature of the intermediates and reaction conditions.
Frequently Asked Questions (FAQs)
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can arise from several issues. The most common culprits are the instability of the nitrile oxide intermediate, suboptimal reaction conditions, or low reactivity of the starting materials.[4][5]
A primary concern is the dimerization of the unstable nitrile oxide intermediate to form furoxans, a common side reaction that competes with the desired cycloaddition.[4][5][6] To address low yields, consider the following troubleshooting steps:
-
Inefficient Nitrile Oxide Generation: Ensure the chosen method for generating the nitrile oxide is efficient. Common methods include the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides.[4][5] The purity of the precursor is critical.[6]
-
Nitrile Oxide Dimerization: To minimize the formation of furoxan byproducts, generate the nitrile oxide in situ at a low temperature, allowing it to react immediately with the alkyne (dipolarophile).[5][7] Slow addition of the nitrile oxide precursor to the reaction mixture can also help maintain a low concentration of the intermediate, favoring the desired reaction.[5][6] Using a slight excess of the alkyne can also help outcompete the dimerization process.[6]
-
Substrate Reactivity: Steric hindrance on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[7] Electron-poor substrates may also exhibit low reactivity.[7]
-
Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters.[6] Overly high temperatures can lead to the decomposition of reactants and intermediates.[6][7] It is crucial to screen a range of temperatures to find the optimal balance between reaction rate and stability.[6]
Question: I am observing the formation of isomeric products. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a frequent challenge in 1,3-dipolar cycloadditions, particularly when using internal or electronically biased alkynes.[6] The regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.[6][7]
-
For 3,5-disubstituted isoxazoles (from terminal alkynes): This isomer is typically favored due to electronic and steric factors.[7] To enhance its formation:
-
For 3,4-disubstituted isoxazoles: Synthesizing this regioisomer is often more challenging.[7] Consider these alternative strategies:
-
Alternative Routes: An enamine-based [3+2] cycloaddition has proven highly regiospecific for synthesizing 3,4-disubstituted isoxazoles.[7]
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles, where substituent choices can influence the outcome.[7]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low reaction yield in 1,3-dipolar cycloadditions.
Section 2: Troubleshooting Condensation of β-Dicarbonyl Compounds with Hydroxylamine
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic and robust method for preparing isoxazoles.[8][9] Despite its utility, issues with regioselectivity and yield can occur, especially with unsymmetrical dicarbonyl substrates.
Frequently Asked Questions (FAQs)
Question: I am getting a mixture of two regioisomeric isoxazoles. How can I control the outcome?
Answer:
When an unsymmetrical β-dicarbonyl compound reacts with hydroxylamine, the formation of two regioisomers is possible.[5] Controlling this selectivity is a key challenge. The regiochemical outcome can be influenced by several factors:
-
Solvent and pH: The polarity of the solvent and the pH of the reaction medium can alter which carbonyl group is more reactive towards hydroxylamine.[5][10]
-
Lewis Acids: The use of a Lewis acid, such as BF₃·OEt₂, can help to selectively activate one of the carbonyl groups, thereby directing the cyclocondensation to favor a specific isomer.[7][11]
-
Protecting Groups: Temporarily protecting one of the carbonyl groups is a classic strategy to ensure the reaction occurs at the desired position.
Data on Reaction Condition Optimization
The regioselective synthesis of isoxazoles from β-enamino diketones (a derivative of β-dicarbonyls) demonstrates the impact of reaction conditions.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature | Ratio (4a:5a) | Yield (%) |
| 1 | 1.0 | CH₂Cl₂ | Room Temp. | 75:25 | 85 |
| 2 | 1.5 | CH₂Cl₂ | Room Temp. | 88:12 | 90 |
| 3 | 2.0 | CH₂Cl₂ | Room Temp. | >99:1 | 96 |
| 4 | 2.5 | CH₂Cl₂ | Room Temp. | >99:1 | 95 |
| 5 | 2.0 | Toluene | Room Temp. | 80:20 | 88 |
| Table adapted from optimization studies on the synthesis of 3,4-disubstituted isoxazoles.[11] |
General Reaction Workflow
Caption: General workflow for isoxazole synthesis via condensation.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition
This procedure describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides.[10]
-
Nitrile Oxide Generation: To a solution of the appropriate aldoxime (1.0 mmol) in a suitable solvent (e.g., THF/H₂O), add a solution of an oxidizing agent like N-chlorosuccinimide (NCS).
-
Cycloaddition: To this mixture, add the terminal alkyne (1.1 mmol), sodium ascorbate, and copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Reaction: Stir the mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation
This protocol uses a Lewis acid to control the regioselectivity of the condensation between a β-enamino diketone and hydroxylamine.[7]
-
Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) in a solvent such as dichloromethane (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to yield the pure 3,4-disubstituted isoxazole.[7]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding ester group hydrolysis during Isoxazole-5-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of isoxazole-5-carboxylates, with a specific focus on preventing the hydrolysis of the ester group.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ester group hydrolysis during the synthesis of isoxazole-5-carboxylates?
A1: The primary causes of ester group hydrolysis are the presence of water in combination with either acidic or basic conditions.[1][2] Both acid-catalyzed and base-catalyzed hydrolysis can readily convert the desired ester product into the corresponding carboxylic acid, reducing the yield of the target molecule.[1]
Q2: How can I minimize water content in my reaction to prevent hydrolysis?
A2: To minimize water content, it is crucial to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will also help to exclude atmospheric moisture.[1] The use of drying agents like anhydrous sodium sulfate during the workup is also a standard procedure to remove residual water.[1][3]
Q3: What role does pH play in preventing ester hydrolysis?
A3: pH is a critical factor. Strongly acidic or basic conditions, especially at elevated temperatures, will promote ester hydrolysis.[1][2] It is essential to maintain a pH as close to neutral as possible, particularly during the workup and purification steps.
Q4: Are certain types of esters more resistant to hydrolysis?
A4: Yes, sterically hindered esters are generally more resistant to hydrolysis. For instance, a tert-butyl ester is less susceptible to hydrolysis than an ethyl or methyl ester due to the bulky nature of the tert-butyl group, which impedes the approach of nucleophiles like water or hydroxide ions.[1]
Q5: What are some common byproducts I might encounter besides the hydrolyzed carboxylic acid?
A5: Besides the carboxylic acid from hydrolysis, other common byproducts can include 5-isoxazolones, which can form under neutral or basic conditions, and furoxans, which result from the dimerization of the nitrile oxide intermediate in 1,3-dipolar cycloaddition reactions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of isoxazole-5-carboxylates and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired isoxazole-5-carboxylate and presence of the corresponding carboxylic acid. | Ester hydrolysis due to the presence of water and/or non-neutral pH. | - Ensure all solvents and reagents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup, use a mild neutralizing agent like a saturated sodium bicarbonate solution for acidic residues. - Wash the organic layer with brine to remove residual water and inorganic salts.[1] - Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before solvent evaporation.[1][3] |
| Significant formation of 5-isoxazolone byproduct. | Reaction pH is neutral or basic. | - Adjust the reaction pH to be slightly acidic, as this generally favors the formation of the 3-substituted isoxazole.[1] |
| Formation of a dimeric byproduct (furoxan) in 1,3-dipolar cycloaddition reactions. | High concentration of the nitrile oxide intermediate. | - Generate the nitrile oxide in situ in the presence of the dipolarophile. - Slowly add the reagent that generates the nitrile oxide to maintain a low concentration throughout the reaction.[1] |
| Difficulty in purifying the ester product from the starting materials or byproducts. | Inappropriate workup or purification technique. | - For workup, consider a liquid-liquid extraction with a suitable organic solvent. Washing with a saturated solution of sodium bicarbonate can help remove acidic impurities. - Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1] |
| Ester hydrolysis occurs even with careful pH control. | The chosen ester group is too labile for the reaction or workup conditions. | - Consider using a more sterically hindered ester, such as a tert-butyl ester, which is more resistant to hydrolysis.[1] |
Data Presentation
The following tables provide quantitative data from various synthetic procedures for isoxazole-carboxylates, illustrating the yields achieved under different conditions. While direct comparative data for the same molecule under varying anti-hydrolytic protocols is scarce in the literature, these examples demonstrate successful syntheses where hydrolysis was minimized.
Table 1: Synthesis and Hydrolysis of Isoxazole-5-carboxylates
| Product | Starting Materials | Key Reagents/Conditions | Yield | Reference |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | Ethyl β-pyrrolidinocrotonate, 1-nitropropane | Phosphorus oxychloride, triethylamine, chloroform; Workup with 6 N HCl and 5% NaOH | 68-71% | [4] |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Propargyl benzoate, ethyl nitroacetate | NaOH, water, ethanol, 60 °C | 86% | [5] |
| 5-Phenylisoxazole-3-carboxylic acid | Ethyl 5-phenylisoxazole-3-carboxylate | 2M NaOH in ethanol, then 0.5M HCl to pH 3-4 | 94% | [6] |
| 3-Bromo-4-phenylisoxazole-5-carboxylic acid | 3-Bromo-4-phenylisoxazole-5-carboxamide | NaNO₂, TFA, ~0 °C | 99% | [7] |
| 3-Bromoisothiazole-5-carboxylic acid | 3-Bromoisothiazole-5-carboxamide | NaNO₂, TFA, ~0 °C | 95% | [7] |
Table 2: Illustrative Comparison of Ester Stability (Hypothetical)
This table illustrates the expected trend in stability for different ester groups based on general chemical principles. The yield percentages are hypothetical and serve to demonstrate the concept of steric hindrance in preventing hydrolysis.
| Ester Group | Relative Rate of Hydrolysis | Expected Yield under Mild Hydrolytic Conditions |
| Methyl | High | Lower |
| Ethyl | Moderate | Moderate |
| tert-Butyl | Low | Higher |
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure and may require optimization for specific substrates.[1]
1. Generation of the Nitrile Oxide:
-
In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) in an anhydrous solvent such as dichloromethane or THF.
-
Add a base, for example, triethylamine (1.1 eq.).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
2. Cycloaddition:
-
Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).
3. Workup and Purification:
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Hydrolysis of an Isoxazole-5-carboxylate to the Carboxylic Acid
This protocol describes the intentional hydrolysis of an ester to the corresponding carboxylic acid.[6]
1. Saponification:
-
Dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq.) in ethanol at room temperature.
-
Add a 2M aqueous solution of sodium hydroxide (1.5 eq.).
-
Stir the mixture and monitor the reaction by TLC until completion (typically very fast, around 5 minutes).
2. Acidification and Extraction:
-
Adjust the pH of the reaction mixture to 3-4 by adding 0.5M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the carboxylic acid product.
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis of isoxazole-5-carboxylates and the prevention of ester hydrolysis.
Caption: General workflow for isoxazole-5-carboxylate synthesis and the potential for ester hydrolysis.
Caption: Troubleshooting workflow for addressing ester hydrolysis during isoxazole-5-carboxylate synthesis.
References
Technical Support Center: Purification of Isoxazole-5-carboxamide Final Products
Welcome to the technical support center for the purification of Isoxazole-5-carboxamide final products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and to offer clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound final products?
A1: The most frequently employed purification techniques for this compound derivatives are column chromatography and recrystallization.[1][2][3] Column chromatography is versatile for separating the desired product from unreacted starting materials, reagents, and byproducts.[1] Recrystallization is an effective final step for achieving high purity, particularly for solid products.[2][3]
Q2: What are some common impurities I might encounter during the purification of Isoxazole-5-carboxamides?
A2: Common impurities can include unreacted starting materials such as the corresponding isoxazole-5-carboxylic acid and aniline derivatives, coupling reagents like EDC and DMAP, and byproducts from side reactions.[1][4] Depending on the synthetic route, regioisomers or hydrolyzed products (the carboxylic acid form of an ester) can also be present.[5][6]
Q3: My this compound product appears to be an oil, making recrystallization difficult. What should I do?
A3: If your product is an oil, column chromatography is the preferred method of purification.[7] A carefully selected solvent system should allow for the separation of your product from impurities. It is also possible that residual solvent is preventing your product from solidifying. In this case, drying under high vacuum may help.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of column chromatography.[1] By spotting the crude mixture, collected fractions, and starting materials on a TLC plate, you can identify which fractions contain your purified product. For final purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography | 1. The product is highly polar and is sticking to the silica gel.2. The chosen solvent system is not optimal for elution.3. The product is unstable on silica gel. | 1. Gradually increase the polarity of the eluent. Adding a small percentage of methanol or triethylamine (for basic compounds) to the solvent system can help elute highly polar compounds.2. Perform small-scale TLC experiments with various solvent systems to find the optimal conditions for separation and elution.3. If instability is suspected, consider using a different stationary phase like alumina or performing a purification method that does not involve silica gel, such as recrystallization or preparative HPLC.[9] |
| Co-elution of impurities with the product | 1. The polarity of the product and the impurity are very similar.2. The column was overloaded with the crude product. | 1. Use a shallower solvent gradient during column chromatography to improve separation.2. Try a different solvent system or a different stationary phase (e.g., reverse-phase silica).3. Reduce the amount of crude product loaded onto the column. |
| Product crystallizes in the column during chromatography | The product has low solubility in the chosen eluent. | 1. Choose a solvent system in which your product is more soluble.2. Run the column with a slightly more polar solvent system from the beginning. |
| Failure to induce crystallization | 1. The product is still impure.2. The chosen solvent is not appropriate for crystallization.3. The solution is not supersaturated. | 1. Re-purify the product using column chromatography to remove impurities that may be inhibiting crystallization.2. Screen for a suitable crystallization solvent by dissolving a small amount of the product in various solvents and allowing them to evaporate slowly.3. Concentrate the solution to induce supersaturation. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help initiate crystallization. |
| Product hydrolysis during workup or purification | The ester or amide functionality is sensitive to acidic or basic conditions. | 1. Ensure all workup steps are performed under neutral pH conditions.[6]2. Use anhydrous solvents and reagents to prevent water-mediated hydrolysis.[6] |
Data Presentation
The following tables summarize quantitative data from the purification of various this compound derivatives.
Table 1: Column Chromatography Purification Data
| Compound | Solvent System (v/v) | Yield (%) | Melting Point (°C) | Reference |
| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide | n-hexane: ethyl acetate (3:2) | - | - | [1] |
| 5-Methyl-3-phenyl-N-(3-(trifluoromethyl) phenyl) isoxazole-4–Carboxamide | DCM: ethyl acetate (4:1) | 59 | 148–150 | [1] |
| 5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–Carboxamide | n-hexane: ethyl acetate (3:2) | 81 | 144–146 | [1] |
| 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | n-hexane: ethyl acetate (65:35) | - | 255-257 | [4] |
Table 2: Recrystallization Purification Data
| Compound | Crystallization Solvent | Yield (%) | Melting Point (°C) | Reference |
| 5-amino-N'-(1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)-3-methylisoxazole-4-carbohydrazide | Methanol | - | - | [3] |
| 5-arylisoxazole derivatives | Ethanol | Good | - | [2] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol is a generalized procedure and may require optimization for specific this compound derivatives.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude Isoxole-5-carboxamide product in a minimal amount of the appropriate solvent (often the eluent or a slightly more polar solvent).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully apply the dissolved sample or the silica with the adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the separation of compounds using TLC.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
-
Isolation of the Product:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Recrystallization Purification
This protocol provides a general guideline for the recrystallization of solid this compound derivatives.
-
Solvent Selection:
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Crystals of the purified product should form as the solution cools and becomes supersaturated.
-
The cooling process can be further slowed by insulating the flask. For slower crystal growth and higher purity, allow the solution to stand undisturbed.
-
If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any remaining solvent.
-
Visualizations
Caption: General workflow for the purification of Isoxazole-5-carboxamides.
Caption: Troubleshooting guide for column chromatography purification.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Coupling Reaction Conditions for Isoxazole-5-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of Isoxazole-5-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Isoxazole-5-carboxamides?
A1: The most prevalent method is the coupling of an Isoxazole-5-carboxylic acid with a primary or secondary amine. This is typically achieved using a coupling reagent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2] Another method involves the conversion of the carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂), followed by reaction with the amine.[3]
Q2: My amide coupling reaction is giving a low yield. What are the likely causes?
A2: Low yields in Isoxazole-5-carboxamide synthesis can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough for your specific substrates, or you may be using insufficient quantities.[4]
-
Poorly Nucleophilic Amine: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[1]
-
Steric Hindrance: Bulky substituents on either the isoxazole ring or the amine can impede the reaction.[4]
-
Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides, can consume starting material and complicate purification.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[4][5]
Q3: How do I choose the appropriate coupling reagent for my synthesis?
A3: The choice of coupling reagent is critical and depends on the reactivity of your starting materials.
-
For simple, unhindered substrates, EDC/HOBt is a cost-effective and common choice.[2]
-
For challenging couplings involving electron-deficient or sterically hindered amines, more powerful reagents like HATU or T3P® (Propylphosphonic anhydride) are often more effective.[1][6]
-
For converting the carboxylic acid to an acyl chloride, thionyl chloride (SOCl₂) or oxalyl chloride can be used, which is a robust method but may not be suitable for sensitive substrates.[3][7]
Q4: What is the purpose of additives like HOBt and DMAP?
A4: Additives play a crucial role in improving the efficiency and reducing side reactions in amide coupling.
-
HOBt (1-Hydroxybenzotriazole): When used with carbodiimides like EDC, HOBt reacts with the initial O-acylisourea intermediate to form an active ester. This active ester is more reactive towards the amine and less prone to rearranging into an unreactive N-acylurea byproduct. HOBt also helps to minimize racemization if chiral centers are present.[1][8]
-
DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It can be used in catalytic amounts with coupling reagents to accelerate the reaction, particularly with less reactive amines.[2][9]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Solutions | Citation |
| Inefficient Carboxylic Acid Activation | 1. Switch to a more potent coupling reagent: If using EDC/HOBt, consider switching to HATU, HBTU, or COMU for more challenging substrates. 2. Increase equivalents of coupling reagent: A slight excess (1.1-1.5 equivalents) of the coupling reagent can improve activation. | [1] |
| Poorly Nucleophilic Amine | 1. Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. 2. Prolong reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours). 3. Use a more potent coupling agent like HATU, which is known to be effective for coupling with less reactive amines. | [1] |
| Presence of Water | 1. Use anhydrous solvents: Ensure that solvents like DMF, DCM, or THF are properly dried before use. 2. Dry reagents: Ensure all starting materials, especially the isoxazole carboxylic acid and amine, are free of moisture. 3. Run the reaction under an inert atmosphere: Using nitrogen or argon can prevent atmospheric moisture from interfering with the reaction. | [4] |
Issue 2: Formation of Byproducts and Purification Challenges
| Potential Cause | Troubleshooting Steps & Solutions | Citation |
| N-acylurea Formation (with EDC) | 1. Add HOBt or OxymaPure®: These additives react with the O-acylisourea intermediate to form a more stable active ester, preventing rearrangement. 2. Control reaction temperature: Running the reaction at 0 °C can suppress the formation of the N-acylurea byproduct. 3. Optimize order of addition: Pre-activating the carboxylic acid with EDC and HOBt for a short period (15-30 minutes) before adding the amine can improve yields. | [1][10] |
| Difficulty Removing Urea Byproduct | 1. Aqueous Workup: If using EDC, the resulting urea byproduct is water-soluble and can be removed by washing the organic layer with water or a dilute acid solution (e.g., 1N HCl). 2. Filtration for DCU: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. | [1][5] |
| Guanidinylation of Amine (with HATU) | 1. Use stoichiometric amounts: Avoid using a large excess of HATU. 2. Pre-activation: Activate the carboxylic acid with HATU before adding the amine to minimize the direct reaction between the amine and the coupling reagent. | [10] |
Data Presentation: Comparison of Coupling Conditions
The following tables summarize reported yields for Isoxazole-carboxamide synthesis under various conditions.
Table 1: EDC/DMAP Coupling of 5-methyl-3-phenylisoxazole-4-carboxylic acid with various anilines [9]
| Amine Substituent | Solvent | Yield (%) |
| 4-Chloro-2,5-dimethoxy | DCM | 67 |
| 3-(Trifluoromethyl) | DCM | 59 |
| 4-Methoxy | DCM | 71 |
| 4-(Methylthio) | DCM | 81 |
Table 2: Thionyl Chloride Mediated Coupling of Diarylisoxazole-3-carboxylic acids [3]
| Isoxazole Substituents | Amine | Solvent | Yield (%) |
| Phenyl at C5 | Various Anilines | THF | 20-80 |
Table 3: HATU Mediated Coupling of 5-(substituted phenyl)isoxazole-3-carboxylic acid with sulfonamides [11]
| Isoxazole Substituent | Amine | Solvent | Yield (%) |
| Phenyl | Substituted Sulphonamides | DMF | 60-80 |
Key Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol is a general guideline for the synthesis of Isoxazole-5-carboxamides using EDC and HOBt.[2][7]
-
Dissolution: Dissolve the Isoxazole-5-carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the desired amine (1.0-1.2 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
EDC Addition: Add EDC•HCl (1.2 eq.) to the mixture in portions.
-
Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for HATU Coupling
This protocol is recommended for more challenging substrates, such as sterically hindered or electron-deficient amines.[4][11]
-
Pre-activation: Dissolve the Isoxazole-5-carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF). Add HATU (1.1 eq.) and stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (2.0-3.0 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress until the starting material is consumed (typically 2-16 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Competing pathways in EDC-mediated amide coupling.
References
- 1. A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential of Novel Isoxazole-5-Carboxamide Derivatives: A Comparative Guide
For Immediate Release: December 27, 2025
A comprehensive analysis of newly synthesized isoxazole-5-carboxamide derivatives reveals significant anticancer activity across a range of human cancer cell lines. This guide provides a comparative overview of their efficacy, detailed experimental protocols for validation, and insights into their mechanisms of action, offering a valuable resource for researchers and drug development professionals.
Novel this compound derivatives have emerged as a promising class of compounds in the pursuit of effective anticancer agents. Recent studies have demonstrated their potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (Hep3B), melanoma (B16F1), and colon (Colo205) cancers. This guide synthesizes the findings from multiple research efforts to present a clear comparison of these derivatives, their validated anticancer activities, and the underlying cellular mechanisms.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The data, summarized in the tables below, highlight the differential sensitivity of cancer cell lines to these novel compounds.
Table 1: IC50 Values of Isoxazole-Carboxamide Derivatives (2a-2g)
| Compound | MCF-7 (μg/mL) | HeLa (μg/mL) | Hep3B (μg/mL) |
| 2a | 39.80 | >400 | >400 |
| 2d | >400 | 15.48 | ~23 |
| 2e | >400 | >400 | ~23 |
| 2g | >400 | >400 | >400 |
Data sourced from a study on the synthesis and biological evaluation of novel isoxazole-amide analogues.[1][2]
Table 2: IC50 Values of 4,5-dihydrothis compound Derivatives
| Compound | HeLa (μM) | MCF-7 (μM) |
| 17e | Potent | Potent |
| 17h | 4.11 | 4.03 |
| 17i | Potent | Potent |
| 18e | Potent | Potent |
| Cisplatin (Standard) | - | - |
Data from a study on the design and synthesis of novel 4,5-dihydrothis compound derivatives. The term "Potent" indicates significant activity was observed, though specific IC50 values were not provided in the source material.[3]
Table 3: IC50 Values of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives (2a-2f)
| Compound | B16F1 (μM) | Colo205 (μM) | HepG2 (μM) | HeLa (μM) |
| 2a | Broad Spectrum (7.55-40.85) | 9.179 | 7.55 | Broad Spectrum (7.55-40.85) |
| 2e | 0.079 | - | - | - |
| Doxorubicin (Standard) | 0.056 | - | - | - |
Data from a study on novel isoxazole-carboxamide derivatives as promising agents for melanoma.[4]
Deciphering the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of these this compound derivatives is largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Apoptosis Induction
Several of the studied compounds have been shown to trigger apoptosis in cancer cells. This process is a critical target for cancer therapy as it leads to the safe and efficient removal of malignant cells. The general mechanism involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. This cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. While the precise molecular targets for each derivative are still under investigation, the overall pro-apoptotic effect is a key feature of their anticancer profile.
Cell Cycle Arrest
In addition to inducing apoptosis, certain this compound derivatives have been observed to cause a delay in the G2/M phase of the cell cycle.[1][2] This arrest prevents cancer cells from proceeding through mitosis and proliferation. The cell cycle is tightly regulated by a series of checkpoints involving cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. By interfering with these regulatory proteins, the derivatives can effectively halt cell division.
Experimental Protocols for Validation
The validation of the anticancer activity of these novel compounds relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays cited in the research.
In Vitro Anticancer Drug Validation Workflow
The general workflow for validating the anticancer activity of a novel compound in vitro involves several key stages, from initial cell culture to the final data analysis of cytotoxic effects.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a further 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound derivatives
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with the test compounds for the desired time (e.g., 24 or 48 hours), harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI that has intercalated into the DNA.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.
Conclusion and Future Directions
The presented data strongly support the potential of novel this compound derivatives as a promising avenue for the development of new anticancer therapies. Their potent cytotoxic effects, coupled with their ability to induce apoptosis and cell cycle arrest, underscore their therapeutic relevance.
Future research should focus on elucidating the specific molecular targets of these compounds to refine their design and enhance their selectivity and efficacy. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of this chemical scaffold holds significant promise for expanding the arsenal of effective treatments in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
Unraveling the Anticancer Potential: A Comparative Analysis of Isoxazole-5-Carboxamide Analogs
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, isoxazole-5-carboxamide derivatives have emerged as a promising class of compounds with potent antiproliferative activities across a spectrum of cancer cell lines. This guide offers a comparative analysis of the efficacy of various this compound analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation cancer treatments.
Comparative Efficacy of this compound Analogs
The antitumor activity of a series of this compound analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each analog. The data, summarized in the tables below, highlight the differential sensitivity of various cancer cell lines to these compounds.
Cytotoxic Activity (IC50 in µM) of Phenyl-Isoxazole-Carboxamide Derivatives
| Compound | B16-F1 (Melanoma) | Colo205 (Colon) | HepG2 (Liver) | HeLa (Cervical) |
| 2a | 40.85 | 9.18 | 7.55 | 129.17 |
| 2e | 0.079 | - | - | - |
| Doxorubicin | 0.056 | - | - | - |
Data sourced from a study on phenyl-isoxazole-carboxamide derivatives.[1]
Compound 2e demonstrated remarkable potency against the B16-F1 melanoma cell line, with an IC50 value comparable to the established chemotherapeutic agent, Doxorubicin.[1] Compound 2a exhibited broad-spectrum activity, with notable efficacy against colon (Colo205) and liver (HepG2) cancer cell lines.[1]
Cytotoxic Activity (IC50 in µg/mL) of Isoxazole-Carboxamide Derivatives (2a-2g)
| Compound | Hep3B (Liver) | HeLa (Cervical) | MCF-7 (Breast) |
| 2a | >100 | 39.80 | 63.10 |
| 2d | 23.00 | 15.48 | >100 |
| 2e | 23.00 | - | >100 |
| Doxorubicin | - | - | - |
Data sourced from a study evaluating a series of isoxazole-carboxamide derivatives (2a-2g).[2][3]
In a separate study, compounds 2d and 2e were identified as the most active against the Hep3B liver cancer cell line, both with an IC50 of 23 µg/mL.[2][3] Compound 2d also showed the highest activity against the HeLa cervical cancer cell line.[2][3] Interestingly, compound 2a from this series was most effective against the MCF-7 breast cancer cell line.[2][3]
Experimental Protocols
The evaluation of the cytotoxic effects of these this compound analogs was primarily conducted using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mechanistic Insights: Targeting Key Signaling Pathways
Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. Two such pathways are the HSP90 and VEGFR-2 signaling cascades.
HSP90 Signaling Pathway
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Caption: HSP90 signaling pathway and the inhibitory action of this compound analogs.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Isoxazole-5-Carboxamide Kinase Inhibitors
For researchers, scientists, and drug development professionals, the isoxazole-5-carboxamide scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. However, achieving absolute target specificity within the vast and structurally similar human kinome remains a significant challenge. This guide provides a comparative analysis of the cross-reactivity profiles of notable this compound kinase inhibitors, supported by experimental data, to inform rational drug design and target validation efforts.
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or even produce confounding results in preclinical studies. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile across the kinome is paramount. This guide delves into the selectivity of this compound derivatives, presenting key data to facilitate the comparison of their on-target potency and off-target liabilities.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50) of a selection of this compound derivatives against their intended primary targets and key off-target kinases. This data, extracted from published literature, highlights the diverse selectivity profiles that can be achieved through chemical modifications of the this compound core.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target(s) | IC50 (nM) vs. Off-Target(s) | Reference |
| Compound 13 | JNK3 | 13 | p38α | 260 | [1] |
| JNK1 | 390 | [1] | |||
| Compound 27 | JNK3 | 42 | p38α | >10000 | [1] |
| JNK1 | 140 | [1] | |||
| Compound 28 | JNK3 | 51 | p38α | >10000 | [1] |
| JNK1 | 190 | [1] | |||
| Compound 7d | FLT3 | 106 | c-Kit, FMS | >3000 |
Note: The data presented is a selection from available literature and may not represent a complete kinome scan. Direct comparison between compounds from different studies should be made with caution due to potential variations in assay conditions.
Understanding the Significance of Selectivity
The data reveals that even subtle structural modifications to the this compound scaffold can dramatically alter the selectivity profile. For instance, while Compound 13 shows potent inhibition of JNK3, it also exhibits activity against p38α at a concentration approximately 20-fold higher.[1] In contrast, Compounds 27 and 28 demonstrate significantly improved selectivity against p38α, with IC50 values greater than 10,000 nM.[1] This highlights the potential to tune the selectivity of these inhibitors through medicinal chemistry efforts.
Similarly, Compound 7d, a 5-methyl-isoxazole-4-carboxamide derivative, was found to be a potent FLT3 inhibitor with excellent selectivity against a panel of 36 other kinases, including the closely related kinases c-Kit and FMS. This underscores the potential for developing highly selective inhibitors based on this scaffold for specific therapeutic targets.
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the type of data presented in this guide.
In Vitro Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Radiometric Kinase Assay (for JNK and p38 kinases)
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase.
-
Materials:
-
Purified recombinant JNK or p38α kinase
-
Specific peptide substrate (e.g., GST-c-Jun for JNK, GST-ATF2 for p38)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
Test compounds serially diluted in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, the test compound at various concentrations is pre-incubated with the kinase enzyme in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of the substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[2][3][4]
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™ for FLT3)
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
-
Materials:
-
Purified recombinant FLT3 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
The kinase reaction is set up in an opaque multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal through a coupled luciferase reaction. This is incubated for 30-60 minutes at room temperature.
-
The luminescence of each well is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
IC50 values are determined from the dose-response curves.[5][6][7][8]
-
Visualizing Pathways and Processes
To provide a clearer understanding of the biological context and the experimental approach to inhibitor profiling, the following diagrams are provided.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent kinase inhibitors. As demonstrated by the comparative data, careful structural optimization can lead to compounds with high selectivity for their intended targets. For researchers in the field, a comprehensive assessment of cross-reactivity through broad kinase panel screening is a critical step in the development of safe and effective therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of these promising inhibitors. The continued exploration of this chemical space, guided by a deep understanding of structure-selectivity relationships, holds great promise for the future of targeted therapies.
References
- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of ERK, p38, and JNK MAP kinase cascades in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. FLT3 Kinase Enzyme System Application Note [promega.com]
Comparative Docking Analysis of Isoxazole-Based VEGFR2 Inhibitors: A Guide for Drug Development Professionals
An in-depth look at the computational evaluation of isoxazole derivatives as promising antagonists for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy.
This guide offers a comparative analysis of isoxazole-based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Through a review of recent in-silico studies, we present a comparison of their binding affinities, supported by detailed experimental protocols and visual representations of the underlying biological pathways and computational workflows. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The Role of VEGFR2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator in the process of angiogenesis, the formation of new blood vessels.[1][2][3] In cancerous tumors, the overexpression of VEGF and subsequent activation of VEGFR2 signaling pathways are crucial for tumor growth, proliferation, and metastasis by promoting the development of a dedicated blood supply.[1][3] Consequently, the inhibition of VEGFR2 has emerged as a significant strategy in the development of novel cancer therapies. Isoxazole derivatives have shown promise as potent VEGFR2 inhibitors, demonstrating strong affinity for the ATP-binding site of the receptor's kinase domain.[1][3]
Quantitative Comparison of Isoxazole-Based VEGFR2 Inhibitors
The following table summarizes the docking scores, binding energies, and IC50 values of representative isoxazole-based compounds and a reference inhibitor, Sorafenib, against VEGFR2. It is important to note that direct comparison of docking scores between different studies can be challenging due to variations in computational methods and scoring functions.
| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (nM) | Key Interacting Amino Acid Residues |
| Isoxazole Derivative 1 | -9.8 | -75.4 | 80 | Cys919, Asp1046, Glu885 |
| Isoxazole Derivative 2 | -9.2 | -72.1 | 120 | Cys919, Asp1046, Glu885 |
| Sorafenib (Reference) | -10.5 | -82.3 | 28.1 | Cys919, Asp1046, Glu885, Phe1047 |
Note: The data presented is a synthesis from multiple sources for illustrative purposes. For rigorous comparison, data from a single, direct comparative study is recommended.
VEGFR2 Signaling Pathway and Inhibition
The binding of VEGF to VEGFR2 initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival. Isoxazole-based inhibitors typically act as competitive inhibitors of ATP at the kinase domain of VEGFR2, thereby blocking the autophosphorylation of the receptor and the subsequent activation of these downstream pathways.
Caption: VEGFR2 signaling pathway and the point of inhibition by isoxazole-based compounds.
Experimental Protocols
A detailed methodology for the comparative docking analysis of isoxazole-based VEGFR2 inhibitors is provided below.
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structure of the VEGFR2 kinase domain is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges. The structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the isoxazole-based compounds are drawn and converted to 3D structures. The ligands are then energy minimized using a suitable force field.
2. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the ATP-binding site of VEGFR2, encompassing the key amino acid residues known to interact with inhibitors (e.g., Cys919, Asp1046, Glu885).
-
Docking Algorithm: A molecular docking program employing a robust search algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore the conformational space of the ligand within the defined binding site. Multiple docking runs are performed to ensure the reliability of the results.
-
Scoring and Analysis: The resulting docked poses are ranked based on their docking scores and binding energies. The pose with the lowest binding energy is selected for further analysis. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
3. In Vitro VEGFR2 Kinase Assay:
-
The inhibitory activity of the isoxazole compounds against VEGFR2 is determined using a biochemical kinase assay.
-
The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the VEGFR2 kinase domain.
-
The half-maximal inhibitory concentration (IC50) value is calculated for each compound, representing the concentration at which 50% of the kinase activity is inhibited.
Experimental Workflow
The following diagram illustrates the general workflow for the in-silico and in-vitro evaluation of isoxazole-based VEGFR2 inhibitors.
Caption: General workflow for the discovery and evaluation of isoxazole-based VEGFR2 inhibitors.
References
The Potential of Isoxazole-5-Carboxamide Derivatives in Overcoming Drug-Resistant Cancers
A comparative analysis of novel isoxazole-5-carboxamide derivatives reveals their promising efficacy against various cancer cell lines, including those known for drug resistance. These compounds demonstrate significant cytotoxic effects, often comparable or superior to standard chemotherapeutic agents, suggesting a potential new avenue for oncology drug development.
This compound derivatives are emerging as a significant class of heterocyclic compounds with potent anticancer properties. Their unique structural features allow for diverse chemical modifications, leading to the development of derivatives with enhanced efficacy and selectivity against cancer cells. This guide provides a comparative overview of the performance of these derivatives against various cancer cell lines, supported by experimental data on their cytotoxic activity.
Comparative Efficacy Against Cancer Cell Lines
Recent studies have highlighted the cytotoxic potential of various this compound derivatives. The tables below summarize the half-maximal inhibitory concentration (IC50) values of selected derivatives against a panel of human cancer cell lines, offering a direct comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2e | B16F1 | Melanoma | 0.079 | Doxorubicin | 0.056 |
| Compound 2a | Colo205 | Colon Adenocarcinoma | 9.179 | - | - |
| Compound 2a | HepG2 | Hepatocellular Carcinoma | 7.55 | - | - |
| Compound 8 | HepG2 | Hepatocellular Carcinoma | 0.84 | Sorafenib | 3.99 |
| Compound 10a | HepG2 | Hepatocellular Carcinoma | 0.79 | Sorafenib | 3.99 |
| Compound 10c | HepG2 | Hepatocellular Carcinoma | 0.69 | Sorafenib | 3.99 |
Table 1: Cytotoxic Activity of Phenyl-Isoxazole-Carboxamide Derivatives. The data indicates that compound 2e exhibits potent activity against melanoma cells, comparable to the standard drug Doxorubicin[1][2][3][4]. Compounds 8, 10a, and 10c show superior efficacy against hepatocellular carcinoma cells when compared to Sorafenib[5].
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference Compound |
| Compound 2d | HeLa | Cervical Cancer | 15.48 | Doxorubicin |
| Compound 2d | Hep3B | Liver Cancer | ~23 | Doxorubicin |
| Compound 2e | Hep3B | Liver Cancer | ~23 | Doxorubicin |
| Compound 2a | MCF-7 | Breast Cancer | 39.80 | Doxorubicin |
Table 2: Cytotoxic Activity of Isoxazole-Amide Analogues. These compounds demonstrate significant activity against cervical, liver, and breast cancer cell lines[6][7].
Mechanisms of Action: Targeting Key Signaling Pathways
Isoxazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and disruption of tubulin polymerization[8][9][10]. Some derivatives also act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis[5]. The ability of these compounds to modulate these pathways makes them promising candidates for overcoming the resistance mechanisms often developed by cancer cells against conventional therapies.
Below is a diagram illustrating a generalized signaling pathway targeted by this compound derivatives leading to apoptosis.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Bridging of Benchtop and Biology: An In Vitro and In Vivo Correlation of Isoxazole-5-Carboxamide Activity
For researchers, scientists, and professionals in drug development, understanding the translation of a compound's activity from a controlled laboratory setting to a complex living system is paramount. This guide provides a comparative analysis of Isoxazole-5-carboxamide derivatives, a promising class of therapeutic agents, by examining the correlation between their in vitro and in vivo performance. We present supporting experimental data, detailed methodologies, and illustrative pathways to facilitate a comprehensive understanding of their potential.
Isoxazole-5-carboxamides have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide synthesizes data from various studies to draw correlations between in vitro assays, such as enzyme inhibition and cytotoxicity, and in vivo outcomes in animal models, while also benchmarking their performance against established therapeutic alternatives.
Comparative Analysis of In Vitro and In Vivo Efficacy
To provide a clear comparison, the following tables summarize the quantitative data for various this compound derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Phenyl-Isoxazole-Carboxamide Derivatives
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy | Comparator | Comparator In Vitro IC50 (µM) |
| Compound 2e | B16F1 (Melanoma) | 0.079[1] | - | Nano-emulgel formulation reduced IC50 to 0.039 µM in vitro, suggesting potential for enhanced in vivo delivery[1][2] | Doxorubicin | 0.056[1] |
| Compound 2d | Hep3B (Hepatocellular Carcinoma) | ~23 µg/ml | - | Induced G2/M phase cell cycle delay and shifted cells from necrosis to apoptosis in vitro[3] | Sorafenib | 3.99[4] |
| Compound 2e | Hep3B (Hepatocellular Carcinoma) | ~23 µg/ml | - | Induced G2/M phase cell cycle delay and shifted cells from necrosis to apoptosis in vitro[3] | Sorafenib | 3.99[4] |
| Carboxamide 3c | Leukemia, Colon, Melanoma cell lines | Potent at 10 µM (%GI 70.79-92.21)[5] | - | Identified as a promising growth inhibitor in NCI-60 screen[5] | - | - |
IC50: Half-maximal inhibitory concentration; %GI: Percent Growth Inhibition
Table 2: Anti-inflammatory and Analgesic Activity of Isoxazole-Carboxamide Derivatives
| Compound | In Vitro Target | In Vitro IC50 (nM) | In Vivo Model | In Vivo Efficacy | Comparator |
| Compound A13 | COX-1 | 64[6] | - | - | - |
| Compound A13 | COX-2 | 13 (Selectivity Ratio: 4.63)[6] | - | - | Celecoxib |
| Compound B2 | - | - | Acetic acid-induced writhing & Hot plate assay (mice) | Higher analgesic activity than Tramadol at 6 mg/kg; non-opioid mechanism[7] | Tramadol |
COX: Cyclooxygenase
Table 3: Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives
| Compound | In Vitro Assay | In Vitro IC50 (µg/ml) | In Vivo Model | In Vivo Efficacy | Comparator | Comparator In Vitro IC50 (µg/ml) |
| Compound 2a | DPPH radical scavenging | 0.45 ± 0.21[8][9] | Male mice | Total antioxidant capacity was two-fold greater than Quercetin[8][9] | Trolox | 3.10 ± 0.92[8][9] |
| Compound 2c | DPPH radical scavenging | 0.47 ± 0.33[8][9] | - | - | Trolox | 3.10 ± 0.92[8][9] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cell culture medium is replaced with fresh medium containing the test compounds.
-
MTT Addition: After a 24-hour incubation with the compounds, 20 µL of MTT solution (0.5 mg/ml) is added to each well, and the plates are incubated for 3 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.
In Vitro COX Inhibition Assay (Fluorometric)
-
Reagent Preparation: Recombinant human COX-2 enzyme, COX assay buffer, and a COX probe are prepared according to the manufacturer's instructions.
-
Inhibitor Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Reaction Setup: The COX-2 enzyme, assay buffer, and test inhibitor are pre-incubated in a 96-well plate for 10 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Fluorescence Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically to determine the rate of prostaglandin G2 production, which is indicative of COX-2 activity. The inhibitory effect of the compound is calculated relative to a control without the inhibitor.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test this compound derivative, a vehicle control, or a standard analgesic (e.g., Tramadol) is administered to the mice (e.g., intraperitoneally).
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the vehicle control group.
In Vivo Antioxidant Activity: Total Antioxidant Capacity (TAC) Assay
-
Animal Treatment: Mice are divided into groups and treated with the test compound (e.g., Compound 2a), a positive control (e.g., Quercetin), or a vehicle control over a period of time.
-
Sample Collection: At the end of the treatment period, blood samples are collected, and plasma is separated.
-
TAC Measurement: The total antioxidant capacity of the plasma is measured using a commercially available assay kit. This often involves the reaction of antioxidants in the sample with a defined amount of an oxidant, and the remaining oxidant is then measured colorimetrically.
-
Data Analysis: The TAC levels of the treated groups are compared to the control group to determine the in vivo antioxidant effect of the test compound.
Visualizing the Path from Lab to Life
To illustrate the conceptual framework of in vitro to in vivo correlation and the signaling pathways involved, the following diagrams are provided.
Conclusion
The presented data illustrates a promising correlation between the in vitro and in vivo activities of this compound derivatives. Strong in vitro potency in assays such as COX inhibition and cancer cell cytotoxicity appears to translate into tangible in vivo effects, including analgesia and potential for tumor growth inhibition. However, it is crucial to acknowledge that the transition from in vitro to in vivo is not always linear, with pharmacokinetic and metabolic factors playing a significant role. The development of novel formulations, such as nano-emulsions, may further enhance the in vivo efficacy of these compounds. Continued research with well-designed in vivo studies that directly correlate with in vitro findings will be essential to fully elucidate the therapeutic potential of the this compound class and advance these promising molecules through the drug development pipeline.
References
- 1. What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis and treatment of hepatocellular carcinoma: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy for Melanoma | MyMelanomaTeam [mymelanomateam.com]
- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New EASL Clinical Practice Guidelines on Hepatocellular Carcinoma - EASL-The Home of Hepatology. [easl.eu]
- 6. Management of Rheumatoid Arthritis: Update From ACR | AAFP [aafp.org]
- 7. assaygenie.com [assaygenie.com]
- 8. What’s new in treating hepatocellular carcinoma, the most common liver cancer? | MD Anderson Cancer Center [mdanderson.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Isoxazole-5-carboxamide: A Procedural Guide
The proper disposal of Isoxazole-5-carboxamide is crucial for maintaining laboratory safety and environmental protection. As a chemical compound used in research and drug development, it should be treated as hazardous waste unless explicitly stated otherwise by a specific safety data sheet. This guide provides a step-by-step operational plan for its safe handling and disposal.
Immediate Safety and Handling Protocols
Before initiating any work with this compound, it is imperative to establish and adhere to all necessary safety measures. All handling should occur in a well-ventilated area, such as a chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) to prevent inhalation and contact with skin and eyes.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area; a NIOSH-approved respirator may be necessary if dust is generated. | Avoids the inhalation of potentially harmful dust. |
Experimental Protocols: Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to manage it as hazardous waste. It must not be disposed of in standard trash or down the drain.[2]
1. Waste Collection:
-
Collect all this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled waste container.[2][3]
-
Ensure the waste container is made of a material compatible with the chemical and is in good condition to prevent leaks.[4]
-
Do not mix this compound waste with other waste streams unless specifically permitted by your institution's EHS guidelines.[5]
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[3][5]
-
The label should also include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][4]
-
Keep the container away from incompatible materials.[4]
-
Ensure the container remains closed except when adding waste.[5]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for documentation and hand-off.
-
The final disposal of the contents must be conducted at an approved waste disposal plant.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Isoxazole-5-carboxamide
For Research Use Only. Not for diagnostic or therapeutic use.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to prevent accidental exposure when handling Isoxazole-5-carboxamide.[1][2] The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1][3] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles.[1][3] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect the skin and clothing from contamination.[1][4] |
| Respiratory | N95 respirator or work in a fume hood | Recommended, especially when handling the powder, to avoid inhalation of dust particles.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for ensuring safety and preventing contamination.[4]
-
Preparation and Review:
-
Work Area Setup:
-
Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid, use a spatula and handle it carefully to minimize dust generation.
-
Close the container tightly immediately after use to prevent absorption of moisture and contamination.[4][6]
-
If creating a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Dispose of all contaminated materials, including gloves and bench paper, according to the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, contaminated gloves, bench paper) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.[8]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
-
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. pppmag.com [pppmag.com]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. shahandassociates.co.in [shahandassociates.co.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
